molecular formula C14H10N2O4 B087044 1,5-Diamino-4,8-dihydroxyanthraquinone CAS No. 145-49-3

1,5-Diamino-4,8-dihydroxyanthraquinone

Cat. No.: B087044
CAS No.: 145-49-3
M. Wt: 270.24 g/mol
InChI Key: HSYLKWSCFRLSKB-UHFFFAOYSA-N
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Description

1,5-Diamino-4,8-dihydroxyanthraquinone is a substituted anthraquinone of significant interest in biochemical and environmental research. A primary area of investigation is its function as a suppressor of the Aryl Hydrocarbon Receptor (AhR) transformation induced by environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . By antagonizing AhR transformation in cell-free systems, this compound serves as a valuable research tool for studying dioxin-mediated toxic pathways and for identifying potential protective agents from natural pigment sources . The structural features of anthraquinones are critical for this bioactivity, providing insights into structure-activity relationships (SAR) . Beyond receptor studies, anthraquinone derivatives are widely explored for their redox-active properties, functioning as electron transfer mediators in developing photocatalytic systems for environmental applications, including pollutant degradation . Additional research into related anthraquinones also suggests potential for inhibiting sulfide production by sulfate-reducing bacteria, pointing to possible applications in microbial control . This makes this compound a versatile compound for advanced studies in toxicology, molecular pharmacology, and environmental science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diamino-4,8-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLKWSCFRLSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID1051727
Record name 1,5-Diamino-4,8-dihydroxyanthraquinone
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Molecular Weight

270.24 g/mol
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CAS No.

145-49-3, 52365-48-7
Record name 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
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Record name 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy-
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Record name 1,5-Diamino-4,8-dihydroxyanthraquinone
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Record name 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone
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Record name 1,5-diamino-4,8-dihydroxyanthraquinone
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Record name 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE
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Foundational & Exploratory

An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of 1,5-Diamino-4,8-dihydroxyanthraquinone. The information is curated for researchers and professionals in the fields of chemistry and drug development.

Core Properties and Identification

This compound, identified by CAS number 145-49-3, is an organic compound belonging to the anthraquinone family. Its structure features an anthraquinone core with strategically placed amino and hydroxyl groups, which impart its characteristic chemical reactivity and potential for use in various applications.[1] It typically appears as a powder with a color ranging from gray to dark purple or black.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀N₂O₄[1]
Molecular Weight 270.24 g/mol [1]
Appearance Gray to dark purple or black powder[1]
Melting Point >300 °C[1]
Boiling Point 649.4 °C at 760 mmHg[2]
Density 1.683 g/cm³[2]
Flash Point 346.6 °C[2]
Spectroscopic Data
SpectroscopyDataReference(s)
¹³C NMR Spectra available, recorded on a Bruker WH-90 instrument in DMSO-d6 with TMS as the standard.[3]
UV-Vis Spectra for derivatives are available, suggesting absorption in the visible range.[4]
FTIR Spectra for related compounds have been analyzed to understand vibrational modes.[5][6][7]

Synthesis and Experimental Protocols

This compound is primarily synthesized from its dinitro precursor. Below are detailed experimental protocols for its preparation.

Chemical Synthesis via Reduction

A common method for the synthesis of this compound involves the reduction of 1,5-dinitro-4,8-dihydroxyanthraquinone.[1][8]

Experimental Protocol:

  • Reaction Setup: A 500 ml electromagnetically stirred glass reactor is charged with 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide, and 0.25 g of 5% palladium on carbon (Pd/C) catalyst.[1]

  • Hydrogenation: The reactor is purged with hydrogen gas. The reaction mixture is then heated to 50°C and stirred. Hydrogenation is carried out until the absorption of hydrogen ceases (approximately 0.0906 mole of hydrogen is absorbed over 5 hours).[1]

  • Work-up: The reaction is stopped, and the mixture is filtered to separate the catalyst. The filtrate is then oxidized by stirring in the presence of air at 20-30°C for 2 hours.[1]

  • Purification: The oxidized solution is neutralized with 20% sulfuric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to yield this compound.[1] This process reportedly affords a yield of 97.8%.[1]

G A 1,5-Dinitro-4,8-dihydroxyanthraquinone C Hydrogenation (H₂ gas, 50°C) A->C B NaOH (4% aq.), 5% Pd/C B->C D Intermediate Product C->D E Air Oxidation (20-30°C) D->E F Neutralization (20% H₂SO₄, pH 2-3) E->F G This compound F->G

Figure 1: Chemical Synthesis Workflow.
Electrolytic Synthesis

An alternative, one-step electrolytic method for the synthesis of this compound has also been developed.[2]

Experimental Protocol:

  • Electrolytic Cell: A cathode rotating separated electrolytic cell is used.[2]

  • Electrolyte and Reactant: The electrolyte is 7.5-14.2 mol/L sulfuric acid, and the raw material is 1,5-dinitroanthraquinone. A phase transfer catalyst such as SnCl₂, BiCl₃, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide is also used.[2]

  • Electrolysis Conditions: The reaction is conducted at a temperature of 100-160°C, a potential of -0.1 to -0.4 volts, and a current density of 200-2000 A/m².[2]

  • Product: This method directly yields the this compound product.[2]

Biological Activity and Potential Applications

The primary industrial application of this compound is as a crucial intermediate in the synthesis of disperse dyes, particularly for coloring synthetic fibers like polyester.[1] Beyond this, its structural similarity to other biologically active anthraquinones suggests potential for investigation in drug development.

While specific studies on the biological signaling pathways of this compound are limited, the broader class of anthraquinone derivatives is known for its diverse biological activities, including anticancer properties.[9][10] Some anthraquinones are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA strand breaks and can induce apoptosis.[11]

Based on the known mechanisms of similar anthraquinone derivatives, a hypothetical signaling pathway for the potential anticancer activity of this compound is proposed below. It is crucial to note that this pathway is illustrative and requires experimental validation for this specific compound.

G cluster_0 Cellular Effects A This compound B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D DNA Strand Breaks B->D C->D E Apoptosis D->E

Figure 2: Hypothetical Signaling Pathway.

Safety and Handling

This compound is reported to be an eye irritant, and mutation data has been reported.[8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a well-characterized chemical intermediate with significant applications in the dye industry. Its synthesis is well-documented, with both chemical reduction and electrolytic methods available. While its biological activity is not extensively studied, its structural relation to other bioactive anthraquinones suggests it may be a candidate for further investigation in drug discovery and development, particularly in the area of oncology. Future research should focus on elucidating its specific biological mechanisms of action and evaluating its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS Number: 145-49-3). The information presented herein is intended to support research, development, and application of this compound, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Core Properties

This compound, also known as 4,8-Diamino-1,5-dihydroxyanthraquinone, is an organic compound belonging to the anthraquinone family.[1] Its structure features an anthraquinone core with two amino groups and two hydroxyl groups.[2] This substitution pattern is critical to its chemical reactivity and physical properties.[2] Typically, it appears as a gray to dark purple or black crystalline powder.[2][3]

The molecular structure of this compound is fundamental to its properties. The arrangement of the amino and hydroxyl groups on the anthraquinone framework influences its electronic distribution, potential for hydrogen bonding, and overall reactivity.

Caption: Chemical structure of this compound.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀N₂O₄[4][5]
Molecular Weight 270.24 g/mol [4][5]
Melting Point ~300 °C[2][4][6]
Boiling Point 649.4 °C at 760 mmHg[4][6]
Density 1.683 - 1.7 g/cm³[4][6]
Flash Point 346.6 °C[4][6]
Appearance Gray to dark purple or black powder[2][3]
IUPAC Name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione[5]
InChI InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2[5]
InChIKey HSYLKWSCFRLSKB-UHFFFAOYSA-N[5][6]
SMILES C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O[5]

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of organic compounds like this compound involves a range of standard analytical techniques.

experimental_workflow cluster_workflow General Workflow for Physicochemical Characterization start Compound Synthesis and Purification mp Melting Point Determination start->mp bp Boiling Point (Distillation) start->bp sol Solubility Assessment start->sol spec Spectroscopic Analysis start->spec data Data Analysis and Interpretation mp->data bp->data sol->data spec->data report Technical Report Generation data->report

Caption: A generalized workflow for determining physicochemical properties.

The melting point is determined using a melting point apparatus.[7] A small, purified sample of the compound is placed in a capillary tube and heated at a controlled rate.[7] The temperature range over which the solid melts to a liquid is recorded as the melting point.[7]

The boiling point can be determined by simple distillation.[7] The compound is heated in a flask, and the temperature of the vapor is measured as it passes a thermometer.[7] The stable temperature at which the liquid boils and the vapor condenses is the boiling point.[7]

Solubility is determined by adding a known amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often using spectroscopic methods. For compounds like this compound, solubility can be pH-dependent.[1] The use of cosolvents can significantly enhance solubility.[8][9]

  • UV-Vis Spectroscopy: The absorption of ultraviolet and visible light is measured to determine the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule by mapping the chemical environments of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule by analyzing its fragmentation pattern.

Solubility Profile

This compound is generally soluble in various organic solvents.[1] Its solubility can be influenced by the pH of the medium due to the presence of amino and hydroxyl groups.[1] Studies on a related compound, 1,5-diaminobromo-4,8-dihydroxyanthraquinone, have shown that its solubility in supercritical carbon dioxide can be significantly enhanced by the use of cosolvents like ethanol and dimethyl sulfoxide (DMSO).[8][9]

Spectral Characteristics

The spectral properties of this compound are crucial for its identification and characterization.

  • UV-Vis Spectra: The UV-Vis spectrum is expected to show characteristic absorption bands related to the anthraquinone chromophore and the influence of the amino and hydroxyl substituents.

  • IR Spectra: The IR spectrum would exhibit characteristic peaks for N-H stretching of the amino groups, O-H stretching of the hydroxyl groups, and C=O stretching of the quinone carbonyls.

  • NMR Spectra: ¹H and ¹³C NMR spectra would provide detailed structural information, confirming the positions of the substituents on the anthraquinone ring.[5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can help in structural elucidation.[5]

Synthesis

Several methods for the synthesis of this compound have been reported. A common route involves the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone with sodium sulfide.[10] Another approach is through the nitration, cleavage, and subsequent reduction of 1,5-diphenoxyanthraquinone.[10] Desulfonation of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid also yields the target compound.[10] An electrolytic synthesis method has also been developed, which involves the electrolysis of 1,5-dinitroanthraquinone in sulfuric acid with a phase transfer catalyst.[11]

synthesis_pathway cluster_synthesis Synthesis of this compound start 1,5-dihydroxy-4,8-dinitroanthraquinone product This compound start->product [2] reagent Reduction (e.g., Sodium Sulfide) reagent->product

Caption: A simplified representation of a synthesis route.

Biological Activity and Applications

This compound and its derivatives are of interest in medicinal chemistry. Anthraquinones, as a class, are known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[12][13] While specific signaling pathways for this compound are not extensively detailed in the provided literature, related aminoanthraquinone derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[12][13][14]

The primary industrial application of this compound is as an intermediate in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester.[2]

Safety and Handling

This compound should be handled with care. It is known to be an eye irritant, and poison by intravenous route has been reported.[10] It is incompatible with strong oxidizing agents.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[10] Appropriate personal protective equipment should be used when handling this compound.

References

1,5-Diamino-4,8-dihydroxyanthraquinone molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and available scientific data for 1,5-Diamino-4,8-dihydroxyanthraquinone. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this anthraquinone derivative.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione, is a polycyclic aromatic compound. Its core structure is an anthraquinone scaffold substituted with two amino groups (-NH₂) and two hydroxyl groups (-OH) at the 1, 5, 4, and 8 positions, respectively.

The chemical formula for this compound is C₁₄H₁₀N₂O₄ .[1]

Below is a 2D representation of the molecular structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀N₂O₄[1]
Molecular Weight 270.24 g/mol [1]
IUPAC Name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione[1]
CAS Number 145-49-3[2]
Appearance Gray to dark purple or black powder
Melting Point >300 °C
Solubility Data not readily available

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, general synthetic strategies for this class of compounds have been described.

Synthesis via Reduction of a Dinitro Precursor

A common method for the synthesis of aminoanthraquinones is the reduction of the corresponding nitroanthraquinones. For this compound, the precursor would be 1,5-dihydroxy-4,8-dinitroanthraquinone.

General Reaction Scheme:

G Start 1,5-dihydroxy-4,8-dinitroanthraquinone Reagent Reducing Agent (e.g., Sodium Sulfide) Start->Reagent Reduction Product This compound Reagent->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final Final Product Purification->Final

Caption: General workflow for the synthesis of this compound.

A typical reducing agent for this transformation is sodium sulfide.[2] The reaction would likely be carried out in a suitable solvent under heating. The crude product would then be isolated and purified, for example, by recrystallization or column chromatography.

Electrolytic Synthesis

An alternative, one-step electrolytic synthesis method has also been reported.[3] This process involves the electrolysis of 1,5-dinitroanthraquinone in a sulfuric acid electrolyte with a phase transfer catalyst.[3] The reaction is performed at an elevated temperature (100-160 °C) and a specific electrical potential and current density.[3]

Spectral Data

Spectroscopic TechniqueAvailable Data and Experimental Conditions
¹³C NMR A ¹³C NMR spectrum has been recorded on a Bruker WH-90 instrument.[1] The solvent used was likely DMSO-d₆. Specific chemical shift data is not publicly available.
FTIR Infrared spectral data for the closely related compound 1,5-diamino-4,8-dihydroxy-2-(6-hydroxy-m-tolyl)anthraquinone is available.[4] It is expected that the spectrum of the title compound would show characteristic peaks for N-H, O-H, C=O, and aromatic C-H and C=C stretching and bending vibrations.
UV-Vis The UV-Vis absorption spectrum of the related compound 1,5-diamino-4,8-dihydroxy-2-(2-hydroxy-p-tolyl)anthraquinone has been reported.[5] Anthraquinone derivatives typically exhibit characteristic absorption bands in the UV and visible regions.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of diaminodihydroxyanthraquinones has been investigated for various therapeutic applications, particularly as anticancer agents. Many anthraquinone derivatives are known to exert their cytotoxic effects by interacting with DNA and inhibiting the function of topoisomerase enzymes.[6]

Putative Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which can trigger apoptosis in rapidly dividing cancer cells. It is hypothesized that this compound may act as a topoisomerase II inhibitor.

The proposed mechanism involves the intercalation of the planar anthraquinone ring system into the DNA double helix and stabilization of the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to cell cycle arrest and apoptosis.

G cluster_0 This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Stabilization of\nCleavage Complex Stabilization of Cleavage Complex DNA Intercalation->Stabilization of\nCleavage Complex Topoisomerase II Topoisomerase II Topoisomerase II->Stabilization of\nCleavage Complex DNA Double-Strand\nBreaks DNA Double-Strand Breaks Stabilization of\nCleavage Complex->DNA Double-Strand\nBreaks Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand\nBreaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

Disclaimer: This technical guide is for informational purposes only and is intended for a scientific audience. The information provided is based on publicly available data, and the absence of certain data points indicates a gap in the current scientific literature. The putative biological activities and mechanisms of action described are based on related compounds and require experimental validation for this compound.

References

A Comprehensive Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Diamino-4,8-dihydroxyanthraquinone, a compound of interest for its role as a chemical intermediate and its structural relationship to a class of molecules with significant biological activity. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, particularly in the context of drug development.

Chemical Identity and Synonyms

This compound is a polycyclic aromatic organic compound. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

Systematic Name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione
CAS Number 145-49-3[1]
Molecular Formula C₁₄H₁₀N₂O₄[1]
Common Synonyms 1,5-Diaminoanthrarufin[1]
9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy-[1]
1,5-diamino-4,8-dihydroxy-9,10-anthraquinone[1]
1,5-Dihydroxy-4,8-diaminoanthraquinone
4,8-Diamino-1,5-dihydroxyanthraquinone
Diaminoanthrarufin[1]
4,8-Diaminoanthrarufin[1]
1,5-diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione
Leuco-1,5-diamino-4,8-dihydroxyanthraquinone

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the following tables. This data is crucial for its handling, characterization, and application in experimental settings.

Physicochemical Properties
PropertyValueReference
Molecular Weight 270.24 g/mol [1]
Appearance Dark-colored solid
Melting Point >300 °C
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2]
Spectral Data

Note: While specific spectral data for this compound is available in spectral databases, publicly accessible, detailed peak lists are limited. The following represents typical spectral characteristics for this class of compounds.

2.2.1 ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment Chemical Shift (ppm)
C1, C5Data not available
C2, C6Data not available
C3, C7Data not available
C4, C8Data not available
C4a, C9aData not available
C8a, C10aData not available
C9, C10 (C=O)Data not available
A reference spectrum is available on SpectraBase, indicating the data has been acquired.[3]

2.2.2 ¹H NMR Spectral Data (in DMSO-d₆)

Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic-HData not available
NH₂Data not available
OHData not available
A reference spectrum is available on ChemicalBook for the non-hydroxylated analogue, 1,5-diaminoanthraquinone, showing aromatic protons in the 7.1-7.8 ppm range.[4]

2.2.3 Fourier-Transform Infrared (FTIR) Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Assignment
Data not availableN-H stretching
Data not availableO-H stretching
Data not availableC=O stretching
Data not availableAromatic C=C stretching
Data not availableC-N stretching
Reference spectra for closely related compounds like 1,8-Diamino-4,5-dihydroxyanthraquinone are available, which can provide an indication of the expected peak locations.[5]

2.2.4 UV-Visible (UV-Vis) Spectral Data

Solvent λmax (nm)
Methanol488
The absorption maximum is dependent on the solvent and substitution pattern.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established procedures for related compounds.

Synthesis of this compound

This protocol describes the synthesis of the target compound via the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone.

Workflow for the Synthesis of this compound

G Synthesis Workflow start Start with 1,5-dihydroxy-4,8-dinitroanthraquinone reduction Reduction with Sodium Sulfide start->reduction filtration Filter the Crude Product reduction->filtration washing Wash with Water filtration->washing drying Dry the Purified Product washing->drying end Obtain This compound drying->end

A flowchart of the synthesis process.

Materials:

  • 1,5-dihydroxy-4,8-dinitroanthraquinone

  • Sodium sulfide (Na₂S)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, create a slurry of 1,5-dihydroxy-4,8-dinitroanthraquinone in deionized water.

  • To this slurry, add sodium sulfide crystals.

  • Heat the reaction mixture to 94°C with vigorous stirring.

  • Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven to yield this compound.

Purification by Recrystallization

This protocol outlines a general procedure for the purification of diaminoanthraquinone derivatives.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, add a small amount of deionized water to the hot solution to initiate precipitation.

  • Slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are a well-established class of compounds with significant biological activity, most notably as anticancer agents. Their mechanism of action often involves the dual processes of DNA intercalation and inhibition of topoisomerase II.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound, as a planar aromatic system, is structurally predisposed to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription. Furthermore, this class of compounds is known to act as "topoisomerase poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA during the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8][9]

The catalytic cycle of Topoisomerase II and the point of inhibition by anthraquinone derivatives are illustrated below.

Topoisomerase II Catalytic Cycle and Inhibition by Anthraquinones

G Topoisomerase II Inhibition Pathway cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition Pathway t2_binds_dna Topoisomerase II binds to DNA dna_cleavage DNA Cleavage t2_binds_dna->dna_cleavage 1 strand_passage Strand Passage dna_cleavage->strand_passage 2 stabilization Stabilization of Cleavage Complex dna_cleavage->stabilization Inhibition dna_religation DNA Re-ligation strand_passage->dna_religation 3 t2_release Topoisomerase II release dna_religation->t2_release 4 t2_release->t2_binds_dna 5 anthraquinone This compound (Anthraquinone Derivative) intercalation DNA Intercalation anthraquinone->intercalation intercalation->dna_cleavage apoptosis Apoptosis stabilization->apoptosis

Mechanism of Topoisomerase II poisoning.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its use in further scientific inquiry and drug development endeavors.

References

Spectral Data Analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Diamino-4,8-dihydroxyanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound and its closely related analog, 1,5-diaminoanthraquinone, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O184.00
C-N151.36
Aromatic C-H134.87
Aromatic C134.02
Aromatic C-H121.60
Aromatic C-H114.44
Aromatic C111.79

Solvent: DMSO-d₆

¹H and ¹³C NMR Data for 1,5-Diaminoanthraquinone

For reference, the NMR data for the parent compound, 1,5-diaminoanthraquinone (which lacks the 4,8-dihydroxy groups), is presented below.[2]

¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic H7.80m
Aromatic H7.50m
Aromatic H7.40m
Aromatic H7.11m

Solvent: DMSO-d₆, 400 MHz

¹³C NMR Data

Carbon Assignment Chemical Shift (δ, ppm)
C=O184.00
C-N151.36
Aromatic C134.87
Aromatic C-H134.02
Aromatic C-H121.60
Aromatic C-H114.44
Aromatic C111.79

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the IR spectrum of the closely related 1,5-diaminoanthraquinone provides expected absorption bands.[3] The presence of hydroxyl groups in the target molecule would introduce a broad O-H stretching band typically in the region of 3200-3600 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption (cm⁻¹)
N-HStretch3400 - 3300
C-H (aromatic)Stretch3100 - 3000
C=O (quinone)Stretch1670 - 1630
C=C (aromatic)Stretch1600 - 1450
C-NStretch1350 - 1250
O-H (anticipated)Stretch3600 - 3200 (broad)
C-O (anticipated)Stretch1260 - 1000
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maximum (λmax) for 1,5-diaminoanthraquinone has been reported to be 488 nm in methanol.[4] The addition of the 4,8-dihydroxy groups to this chromophore is expected to cause a bathochromic (red) shift in the absorption maximum due to the electron-donating nature of the hydroxyl groups extending the conjugation.

Compound Solvent λmax (nm)
1,5-DiaminoanthraquinoneMethanol488[4]
This compoundMethanol> 488 (Expected)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly published. However, standard methodologies for anthraquinone derivatives can be applied.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of anthraquinone derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Standard acquisition parameters are typically used. For quantitative measurements, a longer relaxation delay (e.g., 5 times T₁) is necessary.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common technique for identifying functional groups.

  • Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the crystal.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol, ethanol, or acetonitrile. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm. A baseline correction is performed using the pure solvent.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Data_Workflow Spectral Data Acquisition and Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample Sample of this compound NMR_Acq NMR Spectrometer Sample->NMR_Acq IR_Acq FTIR Spectrometer Sample->IR_Acq UV_Vis_Acq UV-Vis Spectrophotometer Sample->UV_Vis_Acq NMR_Proc Fourier Transform & Phase/Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction & Data Conversion IR_Acq->IR_Proc UV_Vis_Proc Baseline Correction & Peak Identification UV_Vis_Acq->UV_Vis_Proc NMR_Analysis Chemical Shift Assignment & Structure Elucidation NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis UV_Vis_Analysis Determination of λmax & Electronic Transitions UV_Vis_Proc->UV_Vis_Analysis Report Technical Report NMR_Analysis->Report IR_Analysis->Report UV_Vis_Analysis->Report

References

Theoretical Exploration of Diaminodihydroxyanthraquinone Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying diaminodihydroxyanthraquinone isomers, a class of compounds with significant potential in medicinal chemistry. While extensive experimental and theoretical data on every isomer is not yet available in published literature, this document outlines the established computational methodologies, summarizes the known data from related compounds, and presents a workflow for future in-silico research. This guide is intended to be a foundational resource for researchers aiming to explore the therapeutic applications of novel diaminodihydroxyanthraquinone derivatives.

Introduction

Diaminodihydroxyanthraquinones are a fascinating class of molecules built upon the anthraquinone scaffold. The positions of the amino and hydroxyl functional groups give rise to a variety of isomers, each with unique electronic and steric properties. These variations are expected to significantly influence their biological activity, making them attractive candidates for drug discovery and development. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the structure-activity relationships of these isomers at a molecular level. Computational chemistry allows for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing insights that can guide synthesis and biological evaluation.[1][2]

Computational Methodologies

The foundation of theoretical studies on anthraquinone derivatives lies in the application of quantum mechanical calculations. Density Functional Theory (DFT) has proven to be a robust method for investigating the properties of such molecules.

Geometry Optimization and Vibrational Analysis

A crucial first step in the computational analysis of diaminodihydroxyanthraquinone isomers is the optimization of their molecular geometries. This process determines the most stable three-dimensional conformation of each isomer. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed and reliable method for this purpose.[1][2] Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[2]

Electronic Properties

Understanding the electronic properties of these isomers is key to predicting their reactivity and potential biological activity. Key parameters derived from theoretical calculations include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting intermolecular interactions, such as drug-receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonding and charge delocalization, which can significantly influence the conformation and stability of the isomers.

Data Presentation

While a comprehensive, directly comparative dataset for all diaminodihydroxyanthraquinone isomers is not available in the current literature, the following tables summarize the typical computational methods employed in the study of related anthraquinone derivatives and provide an example of biological activity data that can be obtained.

Table 1: Commonly Employed Computational Methods for Anthraquinone Derivatives

ParameterComputational MethodBasis SetSoftwareReference
Geometry OptimizationDensity Functional Theory (DFT), B3LYP functional6-31G(d,p)Gaussian[1][2]
Vibrational FrequenciesDensity Functional Theory (DFT), B3LYP functional6-31G(d,p)Gaussian[2]
Electronic PropertiesTime-Dependent DFT (TD-DFT)VariousGaussian, etc.[1]
Molecular DockingVarious (e.g., AutoDock, GOLD)N/AVarious[3]
Molecular DynamicsVarious (e.g., AMBER, GROMACS)VariousVarious

Table 2: Example of Biological Activity Data for a Related Anthraquinone Derivative

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
1,8-dihydroxy-4,5-dinitroanthraquinoneStaphylococcus aureus31.25 µg/mL[3]
1,8-dihydroxy-4,5-dinitroanthraquinoneEnterococcus faecalis62.5 µg/mL[3]

Experimental Protocols

General Synthesis of Diaminodihydroxyanthraquinones

The synthesis of diaminodihydroxyanthraquinone isomers can be achieved through various methods. A common approach involves the reduction of the corresponding dinitrodihydroxyanthraquinone precursor.

Example Protocol: Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone

  • Dissolution: Dissolve 1,5-dihydroxy-4,8-dinitroanthraquinone in a suitable solvent.

  • Reduction: Add a reducing agent, such as sodium sulfide.

  • Reaction: Heat the mixture to facilitate the reduction of the nitro groups to amino groups.

  • Isolation: After the reaction is complete, cool the mixture and isolate the 1,5-diamino-4,8-dihydroxyanthraquinone product through filtration.

  • Purification: Purify the product using appropriate techniques, such as recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized isomers should be thoroughly characterized to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (e.g., N-H, O-H, C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern of the isomer.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • UV-Visible Spectroscopy: To analyze the electronic transitions and determine the maximum absorption wavelengths.

Mandatory Visualizations

Proposed Computational Workflow

The following diagram illustrates a logical workflow for the theoretical study of diaminodihydroxyanthraquinone isomers.

computational_workflow cluster_start Isomer Selection cluster_geom_opt Geometry Optimization cluster_vib_analysis Vibrational Analysis cluster_electronic_props Electronic Properties cluster_analysis Data Analysis and Interpretation cluster_output Output start Select Diaminodihydroxyanthraquinone Isomers geom_opt Perform Geometry Optimization (DFT/B3LYP) start->geom_opt vib_analysis Calculate Vibrational Frequencies geom_opt->vib_analysis electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP) vib_analysis->electronic_props analysis Analyze Structure-Property Relationships electronic_props->analysis output Generate Data Tables and Visualizations analysis->output

Caption: A proposed workflow for the computational study of diaminodihydroxyanthraquinone isomers.

Potential Signaling Pathway for Investigation

Based on the known biological activities of anthraquinone derivatives, the following diagram illustrates a hypothetical signaling pathway that could be modulated by diaminodihydroxyanthraquinone isomers and would be a valuable area for future investigation.

signaling_pathway cluster_drug Drug Action cluster_receptor Cellular Target cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response drug Diaminodihydroxyanthraquinone Isomer receptor Target Protein (e.g., Kinase, Topoisomerase) drug->receptor Binding pathway_inhibition Inhibition of Downstream Signaling receptor->pathway_inhibition Modulation apoptosis Apoptosis pathway_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway_inhibition->cell_cycle_arrest

References

An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Diamino-4,8-dihydroxyanthraquinone, a significant organic compound with historical importance in the dye industry and potential for future applications. This document covers its discovery, historical context, detailed synthesis protocols, physicochemical properties, and a review of the biological activities of related anthraquinone structures.

Introduction and Historical Context

This compound, also known as Disperse Blue 56, is a synthetic organic molecule belonging to the large class of anthraquinone dyes. The core structure of anthraquinone, a tricyclic aromatic ketone, has been a cornerstone in the development of synthetic colorants since the late 19th century. The journey of anthraquinone dyes began with the synthesis of alizarin in 1868 by Carl Graebe and Carl Liebermann, marking a significant milestone in the history of industrial chemistry.[1][2] This discovery paved the way for the development of a vast array of dyes with superior stability and a wide spectrum of colors.

The introduction of amino and hydroxyl functional groups onto the anthraquinone scaffold, as seen in this compound, was a key strategy to produce vibrant blue and violet dyes with good fastness properties for textiles.[2] Historically, this compound has been primarily utilized as an intermediate in the synthesis of other dyes and pigments.[3] Its specific discovery is rooted in the broader exploration of substituted anthraquinones for the burgeoning synthetic dye industry in the early 20th century.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione[4]
CAS Number 145-49-3[5]
Molecular Formula C₁₄H₁₀N₂O₄[4]
Molecular Weight 270.24 g/mol [3][4]
Appearance Gray to dark purple or black powder[3]
Melting Point >300 °C[3]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data PointsReference
¹³C NMR (DMSO-d₆) Chemical shifts (δ) are available in public databases.[3]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 270.064057[6]
Infrared (IR) Spectroscopy Characteristic peaks for N-H, O-H, C=O, and aromatic C=C stretching are expected.[7]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its precursor, 1,5-dihydroxy-4,8-dinitroanthraquinone. Other methods, such as a one-step electrolytic synthesis, have also been developed.

Synthesis via Reduction of 1,5-Dihydroxy-4,8-dinitroanthraquinone

This is a widely cited method for the preparation of this compound.[5] The process involves the chemical reduction of the nitro groups to amino groups.

Materials:

  • 1,5-dihydroxy-4,8-dinitroanthraquinone

  • Sodium sulfide (Na₂S) or other reducing agents like sodium hydrosulfite

  • Water

  • Appropriate solvent (e.g., water or an aqueous alkaline solution)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Dissolution: Suspend 1,5-dihydroxy-4,8-dinitroanthraquinone in an aqueous solution. The solubility can be enhanced by the addition of a base, such as sodium carbonate or sodium hydroxide.

  • Reduction: Gradually add a solution of the reducing agent, such as sodium sulfide, to the suspension at a controlled temperature. The reaction is typically carried out at an elevated temperature to ensure complete reduction.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • Isolation: Once the reaction is complete, the product, this compound, which is typically insoluble in the reaction medium, can be isolated by filtration.

  • Purification: The crude product is washed thoroughly with water to remove any inorganic salts. If necessary, it can be further purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or by sublimation under reduced pressure.

Below is a diagram illustrating the workflow for this synthesis.

G Synthesis of this compound via Reduction cluster_start Starting Material cluster_process Reaction Steps cluster_end Product Isolation & Purification start 1,5-Dihydroxy-4,8-dinitroanthraquinone dissolution Dissolution in Aqueous Base start->dissolution reduction Addition of Sodium Sulfide dissolution->reduction heating Heating reduction->heating filtration Filtration heating->filtration washing Washing with Water filtration->washing purification Recrystallization / Sublimation washing->purification product Pure 1,5-Diamino-4,8- dihydroxyanthraquinone purification->product

A generalized workflow for the synthesis of this compound.
One-Step Electrolytic Synthesis

A more modern and environmentally friendly approach involves the one-step electrolytic synthesis from 1,5-dinitroanthraquinone.[8] This method offers a shorter process route and higher selectivity.

Apparatus:

  • Cathode rotating separated electrolytic cell

Reagents:

  • 1,5-dinitroanthraquinone (raw material)

  • Sulfuric acid (7.5-14.2 mol/L) (electrolyte)

  • Phase transfer catalyst (e.g., SnCl₂, BiCl₃, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide)

Procedure:

  • Electrolytic Setup: The electrolysis is carried out in a cathode rotating separated electrolytic cell with sulfuric acid as the electrolyte.

  • Reaction Conditions: 1,5-dinitroanthraquinone is used as the raw material in the presence of a phase transfer catalyst. The temperature is maintained between 100-160°C.

  • Electrolysis: The electrolysis is performed at a potential of -0.1 to -0.4 volts and a current density of 200-2000 A/m².

  • Product Formation: Under these conditions, this compound is obtained in a single step.

The following diagram illustrates the key aspects of this electrolytic synthesis.

G One-Step Electrolytic Synthesis cluster_inputs Inputs cluster_conditions Electrolysis Conditions raw_material 1,5-Dinitroanthraquinone electrolytic_cell Cathode Rotating Separated Electrolytic Cell raw_material->electrolytic_cell electrolyte Sulfuric Acid (7.5-14.2 M) electrolyte->electrolytic_cell catalyst Phase Transfer Catalyst (e.g., SnCl₂) catalyst->electrolytic_cell temperature Temperature: 100-160 °C temperature->electrolytic_cell potential Potential: -0.1 to -0.4 V potential->electrolytic_cell current Current Density: 200-2000 A/m² current->electrolytic_cell product 1,5-Diamino-4,8- dihydroxyanthraquinone electrolytic_cell->product

Key components and conditions for the one-step electrolytic synthesis.

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, the broader class of anthraquinones is well-known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[9][10]

Many anthraquinone derivatives, particularly those with hydroxyl and amino substitutions, exert their biological effects through various mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Some anthraquinones can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, which is a key mechanism for their anticancer activity.[11] They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.

  • Generation of Reactive Oxygen Species (ROS): Certain anthraquinones can undergo redox cycling, leading to the production of ROS. In cancer cells, elevated ROS levels can induce oxidative stress and trigger apoptosis.[11]

  • Inhibition of Signaling Pathways: Various anthraquinone derivatives have been shown to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

It is important to note that specific studies detailing the cytotoxic activity, mechanism of action, and effects on signaling pathways for this compound are currently limited in the public domain. However, based on the known activities of structurally similar compounds, it represents a scaffold of interest for further investigation in drug discovery and development. The presence of amino and hydroxyl groups suggests the potential for interactions with biological macromolecules.

Conclusion

This compound is a compound with a rich history as a dye intermediate. Its synthesis is well-established, with both classical reduction methods and modern electrolytic processes available. While its primary application has been in the chemical industry, the known biological activities of the broader anthraquinone class suggest that this compound and its derivatives may hold untapped potential in the field of medicinal chemistry. Further research is warranted to explore its specific biological effects and potential therapeutic applications. This guide provides a foundational resource for researchers and scientists interested in the chemistry and potential of this intriguing molecule.

References

Potential Biological Activities of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,5-Diamino-4,8-dihydroxyanthraquinone, a prominent member of the anthraquinone family, is a synthetically valuable compound primarily utilized as an intermediate in the manufacturing of disperse dyes. While the broader class of anthraquinones is well-regarded for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties, specific research into the pharmacological potential of this particular isomer is notably limited in publicly available literature. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural isomers and related derivatives. Furthermore, this document details standardized experimental protocols for evaluating its cytotoxic and anti-inflammatory effects and presents hypothetical signaling pathways that may be modulated by this class of compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic possibilities of this compound.

Introduction

Anthraquinones are a large and diverse class of aromatic organic compounds based on the anthracene core. They are found in numerous natural sources and have been synthesized for various industrial and medicinal applications. Many anthraquinone derivatives, such as doxorubicin and mitoxantrone, are established chemotherapeutic agents, underscoring the pharmacological significance of this chemical scaffold.[1]

This compound (CAS No: 145-49-3; Molecular Formula: C₁₄H₁₀N₂O₄) is an anthraquinone derivative characterized by the presence of two amino and two hydroxyl groups at specific positions on its tricyclic core. Its primary industrial application lies in the synthesis of disperse dyes.

Despite the well-documented biological activities of many anthraquinones, there is a conspicuous absence of in-depth studies on the specific biological effects of this compound itself. However, based on structure-activity relationships derived from related compounds, it is plausible to hypothesize its potential involvement in several biological processes. This guide will explore these potential activities by drawing parallels with its isomers and other substituted anthraquinones.

Potential Biological Activities

Anticancer Activity

The anthraquinone scaffold is a cornerstone in the development of anticancer drugs. The anticancer activity of many anthraquinone derivatives is attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2]

While direct evidence for this compound is lacking, studies on its isomers and other derivatives suggest potential cytotoxic effects. For instance, derivatives of the isomeric 1,8-diaminoanthraquinone have demonstrated cytotoxicity against various cancer cell lines, including rat glioma C6 and human hepatoma G2 cells.[3] Similarly, other synthetic anthraquinone derivatives have shown potent anti-proliferative activities against a range of human cancer cell lines.[2][4] Some novel anthraquinone compounds have been found to induce cancer cell death through non-apoptotic pathways like paraptosis.[5]

The anticancer potential of this compound warrants investigation, particularly concerning its effects on cell viability, proliferation, and the induction of apoptosis in various cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Several anthraquinone compounds have been reported to possess anti-inflammatory properties.[6][7] The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8][9][10] For example, certain anthraquinones can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.[6][7] Rhein, another anthraquinone derivative, has demonstrated therapeutic effects in arthritis models.[6]

Given the structural similarities to known anti-inflammatory anthraquinones, it is hypothesized that this compound could modulate inflammatory responses. Experimental validation is necessary to determine its potential to inhibit inflammatory enzymes and signaling cascades.

Antioxidant Activity

The antioxidant properties of hydroxyanthraquinones are well-documented and are generally attributed to their ability to scavenge free radicals and chelate metal ions.[6][7] The presence of hydroxyl groups on the anthraquinone ring is crucial for this activity. A study comparing several hydroxyanthraquinones, including 1,5-dihydroxyanthraquinone (anthrarufin) and 1,8-dihydroxyanthraquinone (chrysazin), demonstrated their capacity to scavenge DPPH and ABTS radicals.[6][7]

With two hydroxyl groups in its structure, this compound is a candidate for possessing antioxidant properties. Standard antioxidant assays could be employed to quantify its radical scavenging and reducing capabilities.

Quantitative Data for Related Anthraquinone Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities of various related anthraquinone derivatives against different cancer cell lines. It is crucial to note that this data is for comparative purposes only and does not represent the activity of this compound itself.

Compound/DerivativeCancer Cell LineAssayIC₅₀ ValueReference
Xanthopurpurin (1,3-dihydroxyanthraquinone)MDA-MB-231 (Breast)MTT14.65 ± 1.45 µM[11]
Lucidin-ω-methyl etherMDA-MB-231 (Breast)MTT13.03 ± 0.33 µM[11]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dionePC3 (Prostate)MTT4.65 µM[2]
Amide anthraquinone derivative (8a)HCT116 (Colon)MTT17.80 µg/mL[4]
EmodinMCF-7 (Breast)MTT7.22 µg/mL[12]
2-phenoxy-1,4-naphthoquinone derivativeHT-29 (Colon)Not Specified2.70 µM[1]
2-phenoxy-1,4-naphthoquinone derivativeIGROV-1 (Ovarian)Not Specified1.43 µM[1]

Experimental Protocols

The following are detailed, standardized protocols for assessing the key potential biological activities of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard procedures for evaluating the effect of compounds on cell viability and proliferation.[13][14][15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol outlines a common method for detecting apoptosis by flow cytometry.[13]

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vitro Anti-inflammatory Assessment: Inhibition of Protein Denaturation

This is a widely used in vitro assay to screen for anti-inflammatory activity.[17]

Principle: Inflammation can cause the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. The ability of a compound to inhibit this denaturation is indicative of its potential anti-inflammatory effect.

Materials:

  • This compound

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 6.4

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a 1% aqueous solution of BSA. Prepare solutions of this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Reaction Mixture: In a reaction mixture, add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution. A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution. A standard drug, such as diclofenac sodium, should be used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Heat the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions and measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known mechanisms of other anthraquinone derivatives. These are conceptual representations and require experimental validation.

apoptosis_pathway Anthraquinone 1,5-Diamino-4,8- dihydroxyanthraquinone ROS Reactive Oxygen Species (ROS) Anthraquinone->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

nfkb_pathway Anthraquinone 1,5-Diamino-4,8- dihydroxyanthraquinone IKK IKK Complex Anthraquinone->IKK Anthraquinone->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

experimental_workflow start Compound (this compound) in_vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antioxidant Assays) start->in_vitro mechanistic Mechanistic Studies (Apoptosis, Signaling Pathways) in_vitro->mechanistic lead_id Lead Identification & Optimization mechanistic->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General experimental workflow for evaluating biological activity.

Conclusion

This compound remains an understudied compound in the context of its biological activities. While its primary role as a dye intermediate is well-established, the pharmacological potential suggested by its chemical structure and the known activities of related anthraquinones presents a compelling case for further investigation. The experimental protocols and hypothetical pathways outlined in this guide provide a robust framework for initiating such research. Future studies are warranted to systematically evaluate the cytotoxic, anti-inflammatory, and antioxidant properties of this compound, which could unveil novel therapeutic applications for this readily available chemical entity.

References

An In-Depth Technical Guide to the Safe Handling of 1,5-Diamino-4,8-dihydroxyanthraquinone in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS No. 145-49-3) to ensure its safe use in a laboratory setting. The following sections detail the compound's properties, associated hazards, proper handling and storage procedures, personal protective equipment, and emergency measures.

Chemical and Physical Properties

This compound is an organic compound commonly used as an intermediate in the synthesis of disperse dyes. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol [1][2][3][4]
Appearance Gray to dark purple or black powder
Melting Point Approximately 300°C[1]
Boiling Point 649.4 ± 55.0 °C at 760 mmHg[1]
Flash Point 346.6 ± 31.5 °C[1]
Density 1.7 ± 0.1 g/cm³[1]
Solubility Information not widely available, but disperse dyes generally have low water solubility.[5]

Hazard Identification and Toxicological Data

This compound is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as an eye irritant and may cause skin irritation.[2][6][7] Ingestion or inhalation of dust should be avoided.

Hazard Classification (GHS)Statement
Eye Irritation H319: Causes serious eye irritation[2][6]
Skin Irritation H315: Causes skin irritation (reported by some sources)[2]
Toxicological DataValue
LD50 (Intravenous, Mouse) 56 mg/kg[1]
Eye Irritation (Rabbit) Standard Draize test indicates it is an eye irritant[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.

Handling Protocols
  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Provide appropriate exhaust ventilation where dust is formed.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from oxidizing agents, as ignition may result.[5]

Storage Procedures
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Store below +30°C.

  • Store away from incompatible materials such as strong oxidizing agents.[8]

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling a Review SDS b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Handle the Compound c->d e Perform Experimental Procedure d->e f Decontaminate Work Surfaces e->f g Dispose of Waste in Accordance with Regulations f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

General Laboratory Handling Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

The logical flow of first-aid responses is depicted in the diagram below.

G cluster_exposure Exposure Event cluster_responses First-Aid Response cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs eye Eye Contact start->eye skin Skin Contact start->skin inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion rinse_eye Rinse with water for 15 mins eye->rinse_eye wash_skin Wash with soap and water skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Medical Attention rinse_eye->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

First-Aid Decision Pathway

Fire-Fighting and Spill Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: May emit toxic fumes under fire conditions.[5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste.

Disclaimer: This guide is intended for informational purposes only and does not replace the need for a thorough review of the Safety Data Sheet (SDS) and adherence to all applicable safety regulations. Always consult the SDS provided by the supplier before handling any chemical.

References

Methodological & Application

Application Notes: Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS No. 145-49-3), also known as 1,5-Diaminoanthrarufin, is an important chemical intermediate used in the synthesis of various dyes.[1] Specifically, it serves as a crucial building block for creating disperse dyes intended for synthetic fibers such as polyester.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the catalytic hydrogenation of 1,5-dinitro-4,8-dihydroxyanthraquinone. The provided method is based on established chemical literature, offering a high yield and a clear procedure for researchers in organic synthesis and materials science.[3]

Chemical Profile

Identifier Value
IUPAC Name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione
CAS Number 145-49-3
Molecular Formula C₁₄H₁₀N₂O₄

| Molecular Weight | 270.24 g/mol |

Safety and Handling this compound is classified as a hazardous substance that causes skin irritation and serious eye irritation.[4][5] All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[5] Avoid inhalation of dust and direct contact with skin and eyes. The starting material, 1,5-dinitro-4,8-dihydroxyanthraquinone, should also be handled with care. The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (palladium on carbon, especially when dry); appropriate precautions must be taken.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of this compound by the reduction of the corresponding dinitro compound using hydrogen gas and a palladium-on-carbon catalyst.[3]

Materials and Reagents

Material Formula M.W. ( g/mol ) Amount Moles (mmol)
1,5-Dinitro-4,8-dihydroxyanthraquinone C₁₄H₆N₂O₈ 330.21 5.0 g 15.1
4% Sodium Hydroxide Solution NaOH (aq) 40.00 100 g -
5% Palladium on Carbon Pd/C - 0.25 g -
Hydrogen Gas H₂ 2.02 As needed -
20% Sulfuric Acid H₂SO₄ (aq) 98.08 As needed -

| Deionized Water | H₂O | 18.02 | For washing | - |

Equipment

  • 500 mL glass reactor with electromagnetic stirring

  • Hydrogen gas cylinder with regulator

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Procedure

  • Reaction Setup : In a 500 mL electromagnetically stirred glass reactor, combine 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide, and 0.25 g of 5% palladium on carbon.[3]

  • Hydrogenation : Seal the reactor and purge the system with hydrogen gas to remove all air. Heat the mixture to 50°C and begin stirring. Maintain a positive pressure of hydrogen and monitor its uptake.[3]

  • Reaction Monitoring : Continue the reaction for approximately 5 hours, or until the theoretical amount of hydrogen (0.0906 mole) has been absorbed.[3]

  • Catalyst Removal : Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the palladium-on-carbon catalyst.[3] Caution : The catalyst may be pyrophoric; do not allow it to dry in the air. Keep it wet with water.

  • Oxidation : Transfer the filtrate to a beaker and stir while bubbling air through the solution for 2 hours at a temperature of 20° to 30°C. This step re-oxidizes the hydroquinone form to the desired anthraquinone structure.[3]

  • Precipitation : Slowly add 20% sulfuric acid to the solution until the pH reaches 2-3. The product will precipitate as solid crystals.[3]

  • Isolation and Drying : Collect the precipitated crystals by filtration. Wash the solid thoroughly with deionized water and dry it to obtain the final product.[3]

Results The procedure is reported to afford 4.0 g of this compound.[3]

Product DataValue
Theoretical Yield 4.1 g
Actual Yield 4.0 g
Percent Yield 97.8%

Diagrams

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor: - 1,5-Dinitro-4,8-dihydroxyanthraquinone - 4% NaOH (aq) - 5% Pd/C B Purge with H₂ A->B C Heat to 50°C Stir for 5 hours B->C D Cool & Filter (Remove Catalyst) C->D E Oxidize with Air (2 hours) D->E F Neutralize with H₂SO₄ (pH 2-3) E->F G Filter, Wash & Dry Product F->G H Final Product: 1,5-Diamino-4,8- dihydroxyanthraquinone

Caption: Workflow for the synthesis of this compound.

Caption: Overall reaction scheme for the reduction of the dinitro precursor.

References

Application Notes and Protocols for 1,5-Diamino-4,8-dihydroxyanthraquinone as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diamino-4,8-dihydroxyanthraquinone is a versatile chemical intermediate, primarily recognized for its role in the synthesis of disperse dyes.[1] Its anthraquinone core, functionalized with amino and hydroxyl groups at the 1, 4, 5, and 8 positions, provides reactive sites for the development of a diverse range of chromophores.[1] These resulting dyes are particularly valued for coloring synthetic fibers such as polyester, imparting hues from red to blue with good light and wash fastness.[1] Beyond the textile industry, the unique electronic and structural properties of its derivatives are being explored in the field of organic electronics. This document provides detailed application notes and experimental protocols for the use of this compound as a dye intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 145-49-3--INVALID-LINK--
Molecular Formula C₁₄H₁₀N₂O₄--INVALID-LINK--
Molecular Weight 270.24 g/mol --INVALID-LINK--
Appearance Gray to dark purple or black powder[1]
Melting Point >300 °C[1]
Solubility Insoluble in water, soluble in organic solvents.[2]

Applications in Dye Synthesis

The primary application of this compound is as a scaffold for the synthesis of disperse dyes. The amino groups are readily available for reactions such as alkylation, arylation, and acylation, allowing for the fine-tuning of the dye's color and fastness properties.

General Reaction Pathway for Dye Synthesis

A typical synthetic strategy involves the modification of the amino groups to introduce various substituents, which alters the electronic properties of the anthraquinone system and, consequently, its color.

DyeSynthesis Intermediate This compound Reaction Reaction with Alkyl/Aryl Halides, Acid Chlorides, etc. Intermediate->Reaction Nucleophilic Substitution Dye Disperse Dye Derivative Reaction->Dye

Caption: General reaction pathway for the synthesis of disperse dyes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into a disperse dye.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its dinitro precursor, 1,5-dihydroxy-4,8-dinitroanthraquinone, via reduction.

Materials and Reagents:

  • 1,5-dihydroxy-4,8-dinitroanthraquinone

  • Sodium sulfide (Na₂S)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dihydroxy-4,8-dinitroanthraquinone in water.

  • Slowly add a solution of sodium sulfide in water to the suspension. The molar ratio of sodium sulfide to the dinitroanthraquinone should be approximately 6:1.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter the solid product.

  • Wash the crude product with water until the filtrate is neutral.

  • To purify the product, resuspend the crude solid in a dilute solution of hydrochloric acid and stir for 30 minutes.

  • Filter the purified this compound, wash with water until the filtrate is neutral, and dry under vacuum.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Disperse Blue Dye via N-Alkylation

This protocol details the synthesis of a representative N-alkylated disperse dye from this compound.

Materials and Reagents:

  • This compound

  • An alkylating agent (e.g., 3-(isopropoxy)propylamine)

  • A high-boiling point organic solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide)

  • A weak base (e.g., potassium carbonate)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound and potassium carbonate in the organic solvent.

  • Add the alkylating agent to the mixture.

  • Heat the reaction mixture to 90-100°C under a nitrogen atmosphere.

  • Maintain the temperature and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the dye.

  • Filter the crude dye and wash thoroughly with water.

  • Purify the dye by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified dye under vacuum.

Data Presentation

The following table summarizes the expected properties of a representative disperse blue dye synthesized from this compound.

PropertyDescription
Color Bright, greenish-blue
λmax (in DMF) Typically in the range of 600-650 nm
Fastness Properties Good to excellent light, wash, and sublimation fastness on polyester.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of a disperse dye starting from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start 1. Mix Reactants (Intermediate, Alkylating Agent, Base, Solvent) reaction 2. Heat and Stir (e.g., 90-100°C) start->reaction monitoring 3. Monitor Reaction (TLC) reaction->monitoring precipitation 4. Precipitate in Water monitoring->precipitation filtration 5. Filter Crude Product precipitation->filtration washing 6. Wash with Water filtration->washing recrystallization 7. Recrystallize washing->recrystallization drying 8. Dry Under Vacuum recrystallization->drying analysis Spectroscopy (UV-Vis, IR, NMR) Mass Spectrometry drying->analysis final_product Final Disperse Dye analysis->final_product

References

Application Notes and Protocols: 1,5-Diamino-4,8-dihydroxyanthraquinone in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Diamino-4,8-dihydroxyanthraquinone, also known as C.I. Disperse Blue 56, is a key anthraquinone-based disperse dye utilized extensively in the textile industry.[1][2][3] Its primary application lies in the dyeing of synthetic fibers, particularly polyester, owing to its excellent color depth, brightness, and good fastness properties.[1][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in textile chemistry and material science. The protocols outlined below are based on standard high-temperature exhaust dyeing methods for polyester.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[6]
C.I. Name Disperse Blue 56[2][3]
CAS Number 145-49-3[1][7]
Molecular Formula C₁₄H₁₀N₂O₄[1][6]
Molecular Weight 270.24 g/mol [1][6]
Appearance Dark blue powder[8]
Solubility Low water solubility; used as a dispersion[9]
Melting Point ~300°C[1]

Applications in Textile Dyeing

This compound is primarily used as a disperse dye for hydrophobic synthetic fibers such as polyester, acetate, and nylon.[7] Its non-ionic nature makes it suitable for dyeing polyester, which has a negatively charged surface. The dyeing process typically involves high temperatures (around 130°C) and pressure to facilitate the diffusion of the dye molecules into the amorphous regions of the polyester fibers.[10] The dye is known for its bright blue hue and is often used as a component in creating a variety of shades.[8] It exhibits good fastness to light, washing, and sublimation, making it a reliable choice for various textile applications.[2][8]

Experimental Protocols

The following protocols describe the exhaust dyeing of polyester fabric with this compound (Disperse Blue 56) and subsequent quality control tests.

High-Temperature Exhaust Dyeing of Polyester

This protocol is a standard method for applying disperse dyes to polyester fabrics.

Materials and Reagents:

  • 100% Polyester fabric, scoured and pre-treated

  • This compound (Disperse Blue 56)

  • Dispersing agent

  • Levelling agent (optional)

  • Acetic acid (or a suitable buffer) to maintain pH

  • Sodium hydrosulfite

  • Sodium hydroxide (Caustic soda)

  • Non-ionic detergent

  • Deionized water

Equipment:

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • pH meter

  • Stirring apparatus

  • Drying oven

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound (e.g., 1-3% on weight of fabric, o.w.f.) with a small amount of dispersing agent and warm water.[11]

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 10:1 to 20:1).

    • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (optional, e.g., 0.5 g/L) to the dye bath.[12]

    • Add the prepared dye stock solution to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[13][14][15]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[13]

    • Increase the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[11]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[11]

    • After the dyeing time, cool the dye bath down to 70-80°C before draining.[11]

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath with:

      • Sodium hydrosulfite: 1-2 g/L[11]

      • Caustic soda (Sodium hydroxide): 1-2 g/L[11]

      • Non-ionic detergent: 1 g/L

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.[11]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Rinse again with cold water.

  • Drying:

    • Dry the fabric in an oven or air-dry at room temperature.

Color Fastness Testing

The following are standard methods for evaluating the performance of the dyed fabric.

a) Color Fastness to Washing (ISO 105-C06):

This test assesses the resistance of the color to domestic and commercial laundering.

Procedure:

  • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a multi-fiber adjacent fabric of the same size.[16]

  • Place the specimen in a stainless-steel container with a specified number of steel balls, a solution of ECE reference detergent (4 g/L), and sodium perborate (1 g/L).[16]

  • The test is conducted in a laundering machine (e.g., Launder-Ometer) for a specified time and temperature (e.g., 40 minutes at 40°C for A2S test).[16]

  • After the test, the specimen is rinsed, squeezed, and dried at a temperature not exceeding 60°C.[17]

  • The change in color of the dyed fabric and the staining of the adjacent multi-fiber fabric are assessed using the grey scales.

b) Color Fastness to Rubbing (ISO 105-X12):

This test determines the amount of color transferred from the fabric surface by rubbing.

Procedure:

  • The test is performed using a crockmeter.[2]

  • A piece of the dyed fabric is mounted on the base of the crockmeter.

  • A standard white cotton rubbing cloth is fixed to the rubbing finger (16 mm diameter).[2]

  • The test is performed for 10 cycles (10 to and 10 fro) with a downward force of 9 N.[18]

  • The test is carried out under both dry and wet conditions (the wet rubbing cloth is wetted to a specific moisture content).

  • The staining of the white rubbing cloth is assessed using the grey scale for staining.

c) Color Fastness to Light (AATCC 16.3):

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

Procedure:

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.[9][19]

  • A portion of the specimen is shielded from the light to serve as an unexposed control.

  • The exposure is carried out for a specified duration (e.g., 20 or 40 AATCC Fading Units).

  • The fading of the exposed portion of the specimen is assessed by comparing it to the unexposed portion using the grey scale for color change.[20]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the high-temperature exhaust dyeing of polyester with this compound (Disperse Blue 56).

ParameterValue/RangeUnitNotes
Dye Concentration 1 - 3% o.w.f.Dependent on desired shade depth.
Liquor Ratio 10:1 - 20:1-Ratio of the volume of dye bath to the weight of fabric.
pH of Dye Bath 4.5 - 5.5-Maintained with acetic acid or a buffer.[13][14]
Dispersing Agent 1g/LTo ensure uniform dye dispersion.[12]
Levelling Agent 0.5g/LOptional, for uniform dye uptake.
Dyeing Temperature 130°CFor high-temperature dyeing of polyester.[11]
Dyeing Time 30 - 60minutesAt the maximum dyeing temperature.[11]
Reduction Clearing Temp. 70 - 80°CTo remove unfixed dye.[11]
Reduction Clearing Time 15 - 20minutes
Sodium Hydrosulfite 1 - 2g/LIn reduction clearing bath.[11]
Caustic Soda 1 - 2g/LIn reduction clearing bath.[11]

Visualizations

Experimental Workflow for Polyester Dyeing

DyeingWorkflow A Fabric Preparation (Scouring & Pre-treatment) B Dye Bath Preparation - Dye Dispersion - Add Auxiliaries - pH Adjustment (4.5-5.5) A->B Proceed to dyeing C High-Temperature Dyeing - Load Fabric at 60°C - Ramp to 130°C - Hold for 30-60 min B->C Introduce fabric D Cooling & Draining - Cool to 70-80°C C->D E Reduction Clearing - Treat at 70-80°C for 15-20 min - (NaOH + Na₂S₂O₄) D->E After-treatment F Rinsing & Neutralization E->F G Drying F->G H Quality Control - Color Fastness Tests (Washing, Rubbing, Light) G->H Final Product

Caption: High-temperature exhaust dyeing workflow for polyester.

Logical Relationship of Dyeing Parameters

DyeingParameters cluster_input Input Parameters cluster_process Dyeing Process cluster_output Output Properties Dye Dye Concentration (this compound) Process Exhaust Dyeing of Polyester Dye->Process Temp Temperature Temp->Process Time Time Time->Process pH pH pH->Process Aux Auxiliaries (Dispersing/Levelling Agents) Aux->Process Shade Shade Depth & Hue Process->Shade Fastness Color Fastness (Wash, Light, Rub) Process->Fastness Levelness Dyeing Levelness Process->Levelness

Caption: Key parameters influencing polyester dyeing outcomes.

References

Application Notes and Protocols for 1,5-Diamino-4,8-dihydroxyanthraquinone in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diamino-4,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone class of dyes.[1] Anthraquinone derivatives are of significant interest in biomedical research due to their diverse biological activities and fluorescent properties.[2] Notably, compounds with similar structures, such as DRAQ5™ and CyTRAK Orange™, are commercially available and widely used as fluorescent probes for cellular imaging and analysis.[3][4] They are valued for their ability to permeate cell membranes and stain cellular components, particularly the nucleus, making them useful tools in fluorescence microscopy, flow cytometry, and high-content screening.[3][4]

This document provides a comprehensive overview of the potential applications of this compound as a biological stain, including its physicochemical properties, proposed staining protocols based on analogous compounds, and safety considerations. Given the limited published data on this specific dye for biological imaging, the following protocols are intended as a starting point for optimization in your specific experimental context.

Physicochemical and Fluorescent Properties

A thorough understanding of the chemical and spectral properties of a fluorescent probe is critical for its successful application. The properties of this compound are summarized below, with comparative data for the well-characterized anthraquinone dyes, DRAQ5™ and CyTRAK Orange™.

Table 1: Physicochemical Properties

PropertyThis compoundDRAQ5™CyTRAK Orange™
Synonyms 1,5-Diaminoanthrarufin1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dioneNot publicly disclosed
CAS Number 145-49-3[5]283354-63-2Not publicly disclosed
Molecular Formula C₁₄H₁₀N₂O₄[6]C₂₄H₃₁N₅O₄Not publicly disclosed
Molecular Weight 270.24 g/mol [6]453.53 g/mol Not publicly disclosed
Solubility Limited solubility in water; soluble in organic solvents like DMSO.[7][8]Water-solubleWater-soluble[9]
Cell Permeability Expected to be cell-permeantCell-permeant[4]Cell-permeant[9]

Table 2: Spectral Properties

PropertyThis compoundDRAQ5™CyTRAK Orange™
Excitation Maxima Solvent-dependent; detailed spectra in aqueous buffers are not readily available.[10]~646 nm[2]~510 nm[9]
Emission Maxima Solvent-dependent; detailed spectra in aqueous buffers are not readily available.[10]~681-697 nm[2]~610 nm[9]
Staining Target Expected to bind to DNAdsDNA[11]Primarily dsDNA (nucleus), also RNA (cytoplasm)[2][9]
Compatibility To be determinedGFP, FITC, PE[4]GFP, FITC, DyLight® 488, far-red dyes[9]

Experimental Protocols

The following are generalized protocols for using this compound to stain live and fixed cells. These protocols are based on established methods for similar anthraquinone dyes and should be optimized for your specific cell type, experimental conditions, and instrumentation.

Preparation of Stock Solution
  • Solvent Selection : Due to its limited aqueous solubility, it is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).

  • Procedure :

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the target concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is suitable for imaging live cells using fluorescence or confocal microscopy.

Materials:

  • Live cells cultured on coverslips, glass-bottom dishes, or multi-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium or a suitable imaging buffer (e.g., PBS with calcium and magnesium, or HBSS)

Procedure:

  • Prepare Staining Solution : Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining :

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically.

  • Imaging :

    • The stain is cell-permeant and generally does not require a wash step. Cells can be imaged directly in the staining solution.

    • If high background fluorescence is observed, a wash step with fresh, pre-warmed culture medium or imaging buffer can be performed before imaging.

    • Acquire images using appropriate filter sets for the dye. The optimal excitation and emission wavelengths will need to be determined based on the spectral properties of the dye in the cellular environment.

Protocol 2: Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy

This protocol is suitable for endpoint assays where cells are fixed prior to staining.

Materials:

  • Cells cultured on coverslips, glass-bottom dishes, or multi-well plates

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Fixation :

    • Wash the cells twice with PBS.

    • Add the fixative solution and incubate for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Cell Permeabilization (Optional, but recommended for nuclear stains):

    • Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining :

    • Prepare the staining solution by diluting the stock solution in PBS to a final concentration of 1-10 µM.

    • Add the staining solution to the fixed and permeabilized cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting :

    • Wash the cells three times with PBS to remove unbound dye.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging :

    • Acquire images using a fluorescence or confocal microscope with suitable filter sets.

Protocol 3: Staining for Flow Cytometry

This protocol provides a general guideline for using this compound for flow cytometric analysis of cell populations.

Materials:

  • Cell suspension (live or fixed)

  • Flow cytometry buffer (e.g., PBS with 1-2% FBS)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation :

    • Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in flow cytometry buffer.

  • Staining :

    • Add the this compound stock solution directly to the cell suspension to a final concentration of 5-20 µM.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Analysis :

    • Analyze the cells directly on a flow cytometer without a wash step.

    • Use appropriate laser lines and emission filters for detection. Compensation may be required if used in multicolor experiments.

Visualized Workflows

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Culture live cells on imaging-compatible vessel add_stain Add staining solution to cells start->add_stain Remove old media prep_stain Prepare staining solution (1-10 µM in media) prep_stain->add_stain incubate Incubate 15-60 min at 37°C add_stain->incubate image Image directly (optional wash) incubate->image

Live cell staining workflow.

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Culture cells on coverslips fix Fix with 4% PFA start->fix Wash permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize Wash add_stain Add staining solution permeabilize->add_stain Wash prep_stain Prepare staining solution (1-10 µM in PBS) prep_stain->add_stain incubate Incubate 15-30 min at room temp. add_stain->incubate wash Wash 3x with PBS incubate->wash mount Mount coverslip wash->mount image Acquire images mount->image

Fixed cell staining workflow.

Signaling Pathways

Currently, there is no published information detailing the interaction of this compound with specific cellular signaling pathways. As an anthraquinone, it belongs to a class of compounds known to interact with DNA, which can indirectly affect pathways related to the cell cycle, DNA damage response, and apoptosis. However, specific pathway modulation by this compound requires further investigation.

Safety and Handling

  • Hazard Identification : this compound may cause skin and serious eye irritation.[6]

  • Precautions : Handle with standard laboratory safety precautions. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity : Some anthraquinone derivatives have been reported to have cytotoxic and mutagenic properties.[12] The specific toxicity of this compound has not been extensively characterized. Treat as a potentially hazardous substance.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound presents a promising, yet uncharacterized, fluorescent probe for biological staining. Its structural similarity to established nuclear and cytoplasmic stains suggests its potential utility in a variety of cell-based assays. The provided protocols offer a foundational approach for researchers to begin exploring its applications. Empirical determination of optimal staining conditions and spectral properties will be essential for its successful implementation in specific research contexts.

References

Application Note: HPLC-MS Analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and potential quantification of 1,5-Diamino-4,8-dihydroxyanthraquinone using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction

This compound, also known as 1,5-diaminoanthrarufin, is an organic compound with the molecular formula C₁₄H₁₀N₂O₄ and a molecular weight of 270.24 g/mol .[1][2][3] Its chemical structure, belonging to the anthraquinone class, makes it a subject of interest in various fields, including as a building block in organic synthesis.[4] Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This application note outlines a starting method for the analysis of this compound by HPLC-MS, a powerful technique for separating and identifying compounds with high sensitivity and selectivity.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific matrices or instrumentation.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or a mixture of methanol and dimethyl sulfoxide (DMSO). From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition.

  • Sample Matrix: The sample preparation will be matrix-dependent. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be necessary to remove interfering substances. For initial method development, a simple dilution of the sample in the initial mobile phase can be attempted.

HPLC-MS Instrumentation and Conditions

A standard HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) is recommended.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) for quantification.
Full Scan Range m/z 100 - 400
Precursor Ion (Q1) [M+H]⁺ = 271.1
Product Ions (Q3) To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve losses of small molecules such as H₂O, NH₃, and CO.
Collision Energy (CE) To be optimized for each MRM transition to achieve the highest signal intensity. A starting range of 15-35 eV is recommended.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The quantitative data should be summarized as follows:

Table 3: Quantitative Data Summary (Hypothetical)

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compoundTo be determined271.1To be determined1 - 10000.51

Note: The values for Retention Time, Product Ion, Linearity, LOD, and LOQ are hypothetical and need to be experimentally determined.

Mandatory Visualization

Experimental Workflow

The overall workflow for the HPLC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis standard_prep Prepare Standard Stock & Working Solutions hplc HPLC Separation (C18 Column) standard_prep->hplc sample_prep Sample Extraction/Dilution sample_prep->hplc ms MS Detection (ESI+, Full Scan/MRM) hplc->ms data_acq Data Acquisition ms->data_acq peak_int Peak Integration & Quantification data_acq->peak_int report Reporting peak_int->report

Caption: HPLC-MS analysis workflow for this compound.

Hypothesized Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of this compound in the mass spectrometer's collision cell.

fragmentation_pathway cluster_fragments Potential Fragments parent [M+H]⁺ m/z 271.1 frag1 Loss of H₂O m/z 253.1 parent->frag1 - H₂O frag2 Loss of NH₃ m/z 254.1 parent->frag2 - NH₃ frag3 Loss of CO m/z 243.1 parent->frag3 - CO frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Hypothesized ESI-MS/MS fragmentation of this compound.

Conclusion

This application note provides a foundational HPLC-MS method for the analysis of this compound. The proposed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serves as a robust starting point for method development and validation. Researchers can adapt and optimize these conditions to suit their specific analytical needs and instrumentation, enabling reliable identification and quantification of this compound in various research and development applications.

References

Application Notes and Protocols for the Development of 1,5-Diamino-4,8-dihydroxyanthraquinone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel derivatives of 1,5-Diamino-4,8-dihydroxyanthraquinone as potential anticancer agents. The protocols outlined below are based on established methodologies for the derivatization and screening of anthraquinone-based compounds.

Introduction

Anthraquinone derivatives are a well-established class of compounds with significant therapeutic potential, particularly in oncology. The this compound scaffold presents a promising starting point for the development of new anticancer agents due to its structural similarity to known DNA intercalators and topoisomerase inhibitors. By modifying the amino groups at the 1 and 5 positions, it is possible to synthesize a library of novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties.

This document details the synthetic strategies for creating N-substituted derivatives of this compound and provides robust protocols for their in vitro evaluation against various cancer cell lines.

Synthesis of this compound Derivatives

The primary synthetic route for derivatizing this compound involves the nucleophilic substitution or acylation of the amino groups. Below are generalized protocols for the synthesis of N-alkyl, N-acyl, and N-aryl derivatives.

General Workflow for Synthesis and Purification

The overall process for synthesizing and purifying these derivatives is outlined in the workflow diagram below.

G A Starting Material: This compound B Reaction with: - Alkyl halide (for N-alkylation) - Acyl chloride/anhydride (for N-acylation) - Aryl halide (for N-arylation) A->B Add Reagents C Reaction Conditions: - Appropriate solvent (e.g., DMF, Pyridine) - Base (e.g., K2CO3, Et3N) - Heat (if required) B->C Set Up Reaction D Reaction Monitoring by TLC C->D Monitor E Work-up: - Quenching - Extraction - Washing D->E Upon Completion F Purification: Column Chromatography E->F Crude Product G Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy F->G Purified Product H Pure Derivative G->H

Caption: General workflow for the synthesis and purification of derivatives.

Protocol for N,N'-Dialkylation

Objective: To introduce alkyl chains to the amino groups of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, propyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.5 equivalents).

  • Add the alkyl halide (2.2 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol for N,N'-Diacylation

Objective: To introduce acyl groups to the amino groups of this compound.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add the acyl chloride or acid anhydride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Evaluation

A critical step in the development of these novel derivatives is the evaluation of their cytotoxic activity against a panel of human cancer cell lines.

General Workflow for In Vitro Evaluation

G A Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HepG2) B Cell Seeding in 96-well plates A->B C Treatment with Derivatives (various concentrations) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity Assay (MTT) D->E F Data Analysis: Calculate IC50 values E->F G Mechanism of Action Studies (for potent compounds) F->G Select Leads H Apoptosis Assay (Annexin V/PI) G->H I Cell Cycle Analysis (Propidium Iodide) G->I

Caption: Workflow for in vitro evaluation of anticancer activity.

Protocol for MTT Cytotoxicity Assay

Objective: To determine the concentration of the derivative that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized anthraquinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with different concentrations of the derivatives and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

Protocol for Annexin V-FITC/PI Apoptosis Assay

Objective: To determine if the derivatives induce apoptosis in cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Synthesized derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the derivative at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol for Cell Cycle Analysis

Objective: To investigate the effect of the derivatives on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Synthesized derivatives

  • Propidium Iodide (PI)

  • RNase A

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the derivative at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison of the cytotoxic activities of the synthesized derivatives.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives against Various Cancer Cell Lines.

Compound IDR Group (at N,N')MCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)
Parent -H> 100> 100> 100> 100
AQ-01 -CH₂CH₃25.432.145.828.9
AQ-02 -CH₂(CH₂)₂CH₃15.218.922.517.4
AQ-03 -COCH₃5.88.210.16.5
AQ-04 -COPh2.13.54.82.9
Doxorubicin (Positive Control)0.81.11.50.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of anthraquinone derivatives is often attributed to their ability to interfere with fundamental cellular processes. The following diagrams illustrate potential signaling pathways that may be modulated by novel this compound derivatives.

DNA Intercalation and Topoisomerase II Inhibition

G A Anthraquinone Derivative B DNA Double Helix A->B Intercalates C Topoisomerase II A->C Inhibits D DNA Strand Break B->D C->D Induces E Inhibition of DNA Replication & Transcription D->E F Apoptosis E->F

Caption: DNA intercalation and Topoisomerase II inhibition pathway.

Modulation of PI3K/Akt Signaling Pathway

G A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Survival, Proliferation, Angiogenesis D->E F Anthraquinone Derivative F->B Inhibits F->C Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis

G A Anthraquinone Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Intrinsic pathway of apoptosis induction.

Application Notes and Protocols for 1,5-Diamino-4,8-dihydroxyanthraquinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 1,5-Diamino-4,8-dihydroxyanthraquinone, a versatile scaffold for the synthesis of novel compounds with potential applications in drug development, particularly in oncology. The protocols detailed below are based on established methodologies for anthraquinone derivatives and serve as a guide for the synthesis, characterization, and biological evaluation of new derivatives of this compound.

Synthesis of N-Substituted Derivatives

The amino groups of this compound are nucleophilic and can undergo reactions such as alkylation and acylation to yield a variety of derivatives. These modifications can significantly influence the biological activity of the resulting compounds.

N-Alkylation of this compound

This protocol describes the N-alkylation of this compound to introduce alkyl chains, which can alter the compound's lipophilicity and cellular uptake.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), to the solution to deprotonate the amino groups.

  • Addition of Alkylating Agent: Introduce the alkylating agent (e.g., an alkyl halide) to the reaction mixture. The reaction can be performed at room temperature or heated to accelerate the reaction rate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a gradient of methanol in dichloromethane.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Hypothetical Quantitative Data for N-Alkylation Reactions:

EntryAlkylating AgentSolventBaseReaction Time (h)Yield (%)
1Methyl IodideDMFK₂CO₃1285
2Ethyl BromideDMSODIPEA2478
3Propyl IodideDMFK₂CO₃1882

Biological Evaluation of Derivatives

The synthesized derivatives can be screened for their biological activity, particularly their cytotoxic effects against cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data for N-Alkylated Derivatives:

CompoundCell LineIC₅₀ (µM) - Hypothetical
N-methyl derivativeHeLa15
N-ethyl derivativeMCF-720
N-propyl derivativeHepG212

Signaling Pathway Analysis

Anthraquinone derivatives are known to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2] While the specific pathways affected by this compound derivatives require experimental validation, based on related compounds, the PI3K/Akt and MAPK signaling pathways are plausible targets.[2]

Hypothetical Signaling Pathway Modulation:

G Hypothetical Signaling Pathway Inhibition by this compound Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->ERK Inhibition

Caption: Hypothetical inhibition of PI3K/Akt and MAPK pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.

G Experimental Workflow Start 1,5-Diamino-4,8- dihydroxyanthraquinone Synthesis Synthesis of Derivatives (e.g., N-Alkylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Hit_Identification Hit Compound Identification Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Hit_Identification->Mechanism_Study Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_Study->Lead_Optimization End Preclinical Development Mechanism_Study->End Lead_Optimization->Synthesis

Caption: Synthesis and evaluation workflow.

Disclaimer: The quantitative data and signaling pathway information presented in these notes are hypothetical and based on studies of structurally related anthraquinone derivatives. Experimental validation is required to confirm the properties and mechanisms of action of derivatives of this compound.

References

Scale-Up Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone, a valuable intermediate in the development of pharmaceuticals and dyes. The following sections outline the primary synthetic route, detailed experimental procedures, and characterization data.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-step process. The first step is the dinitration of 1,5-dihydroxyanthraquinone to yield 1,5-dihydroxy-4,8-dinitroanthraquinone. The subsequent step involves the reduction of the dinitro compound to the desired this compound.

Synthesis_Pathway A 1,5-Dihydroxyanthraquinone B 1,5-Dihydroxy-4,8-dinitroanthraquinone A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (Na2S)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-Dihydroxy-4,8-dinitroanthraquinone

This protocol is adapted from established procedures for the nitration of dihydroxyanthraquinones.[1]

Materials:

  • 1,5-Dihydroxyanthraquinone

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Boric Acid

  • Deionized Water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (Buchner funnel, filter flask)

  • Drying oven

Procedure:

  • To a jacketed glass reactor, add concentrated sulfuric acid (10 volumes relative to 1,5-dihydroxyanthraquinone).

  • With stirring, add boric acid (1.5 equivalents).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add 1,5-dihydroxyanthraquinone (1 equivalent) to the cooled sulfuric acid/boric acid mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete and the starting material is fully dissolved, slowly add a pre-cooled mixture of nitric acid (2.2 equivalents) and concentrated sulfuric acid (2 volumes) via an addition funnel over 2-3 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Slowly raise the temperature to 20-25 °C and stir for another 4 hours.

  • Carefully quench the reaction by slowly pouring the reaction mixture into a separate vessel containing a stirred mixture of ice and deionized water (20 volumes).

  • The product will precipitate as a yellow solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Workflow for Step 1:

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge H2SO4 and Boric Acid B Cool to 0-5 °C A->B C Add 1,5-Dihydroxyanthraquinone B->C D Slowly add Nitrating Mixture C->D E Stir at 0-5 °C D->E F Warm to RT and Stir E->F G Quench in Ice/Water F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Product I->J

Caption: Experimental workflow for the synthesis of 1,5-Dihydroxy-4,8-dinitroanthraquinone.

Step 2: Synthesis of this compound

This protocol is based on the well-established reduction of nitroarenes using sodium sulfide.[2]

Materials:

  • 1,5-Dihydroxy-4,8-dinitroanthraquinone

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Deionized Water

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating/cooling circulator

  • Filtration apparatus (Buchner funnel, filter flask)

  • Drying oven

Procedure:

  • In a jacketed glass reactor, prepare a solution of sodium sulfide nonahydrate (5-6 equivalents) in deionized water (15 volumes).

  • Heat the sodium sulfide solution to 60-70 °C with stirring.

  • In a separate vessel, create a slurry of 1,5-dihydroxy-4,8-dinitroanthraquinone (1 equivalent) in a 1:1 mixture of ethanol and water (10 volumes).

  • Slowly add the slurry of the dinitro compound to the hot sodium sulfide solution over 1-2 hours. An exothermic reaction will occur, and the color of the mixture will change from yellow to deep blue/violet.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 50-60 °C.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further to 0-5 °C in an ice bath to induce crystallization of the product.

  • Filter the crystalline product using a Buchner funnel and wash with cold deionized water.

  • To further purify the product, recrystallize from a suitable solvent such as a mixture of ethanol and water or N,N-dimethylformamide (DMF) and water.

  • Dry the final product in a vacuum oven at 70-80 °C to a constant weight.

Workflow for Step 2:

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Na2S Solution B Heat to 60-70 °C A->B D Add Slurry to Na2S Solution B->D C Prepare Dinitro Compound Slurry C->D E Heat to Reflux D->E F Cool and Filter Hot E->F G Crystallize from Filtrate F->G H Filter Product G->H I Recrystallize H->I J Dry Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 1,5-Dihydroxyanthraquinone1,5-Dihydroxy-4,8-dinitroanthraquinone
Key Reagents Nitric Acid, Sulfuric Acid, Boric AcidSodium Sulfide Nonahydrate
Solvent Sulfuric AcidWater, Ethanol
Reaction Temperature 0-25 °C90-95 °C (Reflux)
Reaction Time ~6 hours4-6 hours
Typical Yield 85-95%75-85%
Product Purity (Initial) >95%>90%
Purification Method Precipitation and WashingRecrystallization

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₄H₁₀N₂O₄[3]
Molecular Weight 270.24 g/mol [3]
Appearance Dark blue or violet crystalline powder
Melting Point >300 °C
¹³C NMR (DMSO-d₆) Chemical shifts can be found on public databases such as SpectraBase.[4]
Mass Spectrometry (GC-MS) Expected m/z: 270.06 (M⁺). Fragmentation patterns are available on databases like SpectraBase.[5]

Safety Precautions

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat. The addition of the nitrating mixture must be done slowly and with efficient cooling to control the temperature. Quenching the reaction mixture should also be done with extreme care.

  • Reduction with Sodium Sulfide: Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. The reaction should be performed in a well-ventilated fume hood. Avoid acidification of the reaction mixture or waste streams containing sodium sulfide.

This document is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the reduction of a dinitroanthraquinone precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reduction of the dinitro starting material.- Ensure the reducing agent (e.g., sodium sulfide) is fresh and used in sufficient molar excess.- Increase reaction temperature or prolong reaction time. Monitor reaction progress by Thin Layer Chromatography (TLC).
Degradation of the starting material or product.- Maintain the recommended reaction temperature; excessive heat can lead to decomposition.[1] - Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.
Poor quality of starting materials.- Verify the purity of the 1,5-dihydroxy-4,8-dinitroanthraquinone or other precursors before starting the reaction.
Presence of Impurities in the Final Product Incomplete reaction, leading to residual starting material or intermediates.- As mentioned above, ensure the reaction goes to completion by adjusting reaction time, temperature, or reagent stoichiometry.
Formation of side products due to over-reduction or other side reactions.- Carefully control the amount of reducing agent and the reaction temperature.
Contamination from reagents or solvents.- Use high-purity solvents and reagents.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction mixture.- After reaction completion, cool the mixture to induce precipitation. If the product remains in solution, carefully add a non-solvent to precipitate the product.
Co-precipitation of impurities.- Purify the crude product using column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be effective.[2] - Recrystallization from an appropriate solvent system can also be employed to enhance purity.
Inconsistent Results Between Batches Variations in reaction conditions.- Strictly control all reaction parameters, including temperature, reaction time, stirring speed, and the rate of reagent addition.
Differences in the quality of reagents or solvents.- Source reagents and solvents from a reliable supplier and check for batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 1,5-dihydroxy-4,8-dinitroanthraquinone. The synthesis then proceeds via a reduction of the nitro groups to amino groups.[3]

Q2: What are the key reaction parameters to control for maximizing the yield?

A2: The key parameters include reaction temperature, reaction time, and the molar ratio of the reactants. For instance, in related amination reactions of dinitroanthraquinones, higher temperatures and pressures, along with an optimal molar ratio of ammonia to the dinitroanthraquinone, have been shown to significantly improve yields.

Q3: Are there alternative synthesis methods available?

A3: Yes, an alternative is a one-step electrolytic synthesis method. This process uses 1,5-dinitroanthraquinone as the raw material in a sulfuric acid electrolyte with a phase transfer catalyst. This method is reported to have a high total product yield.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[2]

Q5: What are the recommended purification techniques for the final product?

A5: The crude product can be purified by column chromatography on silica gel.[2][5] Following column chromatography, recrystallization can be performed to obtain a highly pure product.

Quantitative Data on Synthesis Yield

The following table summarizes yield data for the synthesis of 1,5-diaminoanthraquinone and the target molecule under different conditions, providing a reference for expected outcomes.

Starting MaterialReaction ConditionsProductYieldReference
1,5-dinitroanthraquinoneToluene, liquid ammonia (40:1 molar ratio), 150°C, 50 atm, 7 hours1,5-diaminoanthraquinone92% of theory[6]
1,5-dinitroanthraquinone & 1,8-dinitroanthraquinone mixtureCyclohexane, liquid ammonia (6:1 molar ratio), 200°C, 110 atm, 6 hours1,5-diaminoanthraquinone92% of theory[6]
1,5-dinitroanthraquinoneElectrolytic synthesis, 12.75mol/L H₂SO₄, SnCl₂ catalyst, 140°C, -0.35VThis compound72%[4]

Experimental Protocols

Protocol: Synthesis via Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone

This protocol is based on the general principle of reducing nitro groups on an anthraquinone core to amino groups.

Materials and Reagents:

  • 1,5-dihydroxy-4,8-dinitroanthraquinone

  • Sodium sulfide (Na₂S)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,5-dihydroxy-4,8-dinitroanthraquinone in a mixture of ethanol and water.

  • Reduction: While stirring, add a solution of sodium sulfide in water dropwise to the suspension. The molar ratio of sodium sulfide to the dinitroanthraquinone should be in excess (e.g., 3-5 equivalents).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature. Monitor the progress of the reaction using TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash the solid with deionized water until the filtrate is neutral.

  • Purification:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel, using a gradient eluent system such as 0-10% methanol in dichloromethane.[2]

    • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Synthesis_Pathway node_start Anthraquinone node_dinitration 1,5-Dihydroxy-4,8- dinitroanthraquinone node_start->node_dinitration Nitration & Hydroxylation (H₂SO₄/HNO₃, H₂O) node_reduction 1,5-Diamino-4,8- dihydroxyanthraquinone node_dinitration->node_reduction Reduction (e.g., Na₂S) Troubleshooting_Workflow node_start Experiment Start node_low_yield Low or No Yield? node_start->node_low_yield node_check_reagents Check Reagent Quality & Stoichiometry node_low_yield->node_check_reagents Yes node_impurities Impurities Present? node_low_yield->node_impurities No node_optimize_conditions Optimize Reaction (Temp, Time) node_check_reagents->node_optimize_conditions node_optimize_conditions->node_low_yield Re-evaluate node_purify Purification Required (Column Chromatography, Recrystallization) node_impurities->node_purify Yes node_success Successful Synthesis node_impurities->node_success No node_purify->node_success

References

Technical Support Center: Purification of Crude 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1,5-Diamino-4,8-dihydroxyanthraquinone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the purification process.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the purification of crude this compound.

Frequently Asked Questions

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. If synthesized by the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone, impurities may include unreacted starting material, partially reduced intermediates (e.g., nitro-amino compounds), and the corresponding 1,8-isomer if the starting material was not isomerically pure.[1] Another synthetic pathway involves the electrolytic synthesis from 1,5-dinitroanthraquinone, which may also result in unreacted starting materials and side products.[2]

Q2: My purified product has a low melting point and appears as a dark, tarry substance instead of a crystalline solid. What could be the issue?

A2: A low or broad melting point and a non-crystalline appearance typically indicate the presence of significant impurities. These could be residual starting materials, isomeric impurities, or byproducts from the synthesis. Further purification by column chromatography followed by recrystallization is recommended. Also, ensure that all solvent has been thoroughly removed from your final product.

Q3: I am having difficulty separating the 1,5-isomer from the 1,8-isomer. What is the best approach?

A3: The separation of anthraquinone isomers can be challenging. For the related 1,5- and 1,8-dihydroxyanthraquinones, a method involving saponification in acetic acid with a strong mineral acid allows for the precipitation of the 1,5-isomer from the hot reaction medium, while the 1,8-isomer remains dissolved.[3] A similar principle of differential solubility can be applied. For diaminoanthraquinones, fractional precipitation has been noted, as the 1,5-isomer is often less soluble in organic solvents than the 1,8-isomer.[4] Preparative HPLC is another effective but more resource-intensive method for separating closely related isomers.[5]

Troubleshooting Common Purification Problems

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization 1. The chosen solvent is too good a solvent for the compound, even at low temperatures.2. Too much solvent was used.3. The product is not fully precipitating upon cooling.1. Test a different solvent or a solvent mixture.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. After slow cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation.
Product "oils out" during recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. The presence of impurities is depressing the melting point.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool slowly. You can insulate the flask to encourage slow cooling.3. Attempt to remove more impurities by a preliminary purification step like column chromatography before recrystallization.
Compound will not elute from the silica gel column The mobile phase (eluent) is not polar enough to move the highly polar this compound off the silica gel.Gradually increase the polarity of the mobile phase. For example, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol. A common gradient is from 0% to 10% methanol in dichloromethane.
Poor separation of spots on TLC and column chromatography 1. The chosen mobile phase is either too polar or not polar enough.2. The column was not packed properly, leading to channeling.3. The sample was overloaded onto the column.1. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation before running the column.2. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.3. Use a sample-to-silica gel ratio of approximately 1:30 to 1:100 by weight, depending on the difficulty of the separation.

Data Presentation

The following tables summarize key data relevant to the purification of this compound.

Table 1: Solubility Characteristics of Anthraquinone Derivatives

Compound Solvent Solubility Reference
This compoundWaterSubstantially insoluble[5]
This compoundCommon Organic SolventsSoluble[5]
1,8-DihydroxyanthraquinoneWater1.64 mg/mL[6]
1,8-DihydroxyanthraquinoneMethanolSoluble[6][7]
1,8-DihydroxyanthraquinoneEthanolSoluble[6][7]
1,8-DihydroxyanthraquinoneHexane, BenzeneInsoluble[7]
1,4-bis(isopropylamino)anthraquinoneAcetonitrile~19 mmol/L[8]
1,4-bis(isopropylamino)anthraquinoneToluene~144 mmol/L[8]

Table 2: Typical Purification Parameters for Anthraquinone Derivatives

Purification Method Parameter Typical Value/System Notes
Recrystallization Solvent SystemNitrobenzene, Acetonitrile, Ethanol/Water, Acetic AcidThe choice of solvent is critical and depends on the specific impurities present.[3][5][8]
Column Chromatography Stationary PhaseSilica GelThe most common stationary phase for the separation of anthraquinone derivatives.
Mobile PhaseDichloromethane/Methanol gradient (e.g., 100:0 to 90:10)The polarity of the mobile phase is increased to elute more polar compounds.
Chloroform/Ethyl acetate/Methanol/Water/Acetic acid (3:1:3:2:1)A biphasic system used in centrifugal partition chromatography for separating fungal anthraquinones.[9]
Thin Layer Chromatography (TLC) Stationary PhaseSilica GelFor monitoring reaction progress and assessing purity.
Mobile PhaseHexanes/Ethyl Acetate (e.g., 90:10)Useful for less polar anthraquinone intermediates.[10]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., a mixture of DCM and a small amount of MeOH).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate, DCM/MeOH) to determine the optimal mobile phase for separation. The ideal system will show good separation between the desired product and impurities.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Alternatively, for sparingly soluble compounds, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent system determined from your TLC analysis.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the more polar compounds, including the desired product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure desired product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is crucial and may require some experimentation.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., nitrobenzene, acetonitrile, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the compound and a few drops of the potential solvent.

    • The ideal solvent should not dissolve the compound at room temperature but should dissolve it completely when heated.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring or swirling until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using a large excess.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

    • Allow the crystals to dry on the filter paper by drawing air through them.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_output Output Crude_Product Crude 1,5-Diamino-4,8- dihydroxyanthraquinone Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Purity_Check Purity & Characterization (MP, NMR, etc.) Recrystallization->Purity_Check Final Check Pure_Product Pure Product Recrystallization->Pure_Product TLC_Analysis->Column_Chromatography Purity_Check->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions Start Purification Issue (e.g., Low Purity, Low Yield) Low_Yield Low Yield? Start->Low_Yield Oiling_Out Product Oiling Out? Start->Oiling_Out Still_Impure Still Impure? Start->Still_Impure No_Elution No Elution? Start->No_Elution Poor_Separation Poor Separation? Start->Poor_Separation Change_Solvent Change Solvent/ Solvent System Low_Yield->Change_Solvent Optimize_Cooling Optimize Cooling Rate/ Temperature Low_Yield->Optimize_Cooling Oiling_Out->Change_Solvent Oiling_Out->Optimize_Cooling Still_Impure->Change_Solvent Pre_Purify Pre-purify (e.g., with column chromatography) Still_Impure->Pre_Purify Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Poor_Separation->Change_Solvent Check_Sample_Load Check Sample Load Poor_Separation->Check_Sample_Load Repack_Column Repack Column Poor_Separation->Repack_Column

Caption: Logical relationships for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound, primarily stemming from the reduction of the dinitro precursor. This guide addresses potential problems, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Incomplete reaction (presence of starting material) 1. Insufficient reducing agent: The molar ratio of the reducing agent to the dinitroanthraquinone derivative is too low. 2. Inactive catalyst: The hydrogenation catalyst (e.g., Palladium on carbon) has lost its activity due to improper storage or handling. 3. Poor solubility of starting material: The dinitroanthraquinone derivative is not fully dissolved in the reaction solvent, limiting its contact with the catalyst.1. Increase the molar excess of the reducing agent. 2. Use a fresh batch of catalyst. 3. Employ a co-solvent system or a different solvent to improve solubility. Gentle heating may also be beneficial, but monitor for side reactions.
Formation of brown or tarry byproducts Over-reduction or side reactions: Excessive reaction time or temperature can lead to the formation of complex polymeric materials. The presence of strong acids can also promote side reactions.1. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is consumed. 2. Maintain the recommended reaction temperature. 3. If using acidic conditions, ensure the acid concentration is optimized and controlled.
Product is difficult to purify Presence of closely related impurities: Side products with similar polarities to the desired product can co-elute during chromatography or co-precipitate.1. Optimize the purification method. Consider using a different solvent system for recrystallization or a different stationary/mobile phase for column chromatography. 2. A final wash with a solvent in which the impurities are more soluble than the product can be effective.
Low Yield 1. Incomplete reaction: As mentioned above. 2. Loss of product during workup: The product may be partially soluble in the washing solvents. 3. Adsorption of product onto the catalyst: The diamino product can chelate to the metal catalyst, leading to losses during filtration.1. Address the causes of incomplete reaction. 2. Minimize the volume of washing solvents or use a solvent in which the product has lower solubility. 3. After filtration, wash the catalyst thoroughly with a polar solvent to recover any adsorbed product. In some cases, a mild acidic wash might be necessary to break the chelation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products arise from the incomplete reduction of the two nitro groups in the starting material, 1,5-dinitro-4,8-dihydroxyanthraquinone. These can include:

  • 1-Amino-5-nitro-4,8-dihydroxyanthraquinone: Product of the reduction of only one nitro group.

  • 1-Nitroso-5-amino-4,8-dihydroxyanthraquinone and 1-Hydroxylamino-5-amino-4,8-dihydroxyanthraquinone: Intermediates in the reduction process that may be present if the reaction is not driven to completion.

  • Azoxy and Azo compounds: Formed by the condensation of partially reduced intermediates (nitroso and hydroxylamino groups).

Another potential side product, especially if using sulfuric acid in the synthesis or workup, is a sulfonated derivative of the final product.

Q2: How can I monitor the progress of the reaction to avoid the formation of side products?

Thin Layer Chromatography (TLC) is a simple and effective technique. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the desired product) indicates the reaction is progressing. It is advisable to develop a TLC system that can also resolve potential intermediates. High-Performance Liquid Chromatography (HPLC) provides a more quantitative and sensitive method for monitoring the reaction.

Q3: What is a typical experimental protocol for the synthesis?

A common method involves the catalytic hydrogenation of 1,5-dinitro-4,8-dihydroxyanthraquinone.[1]

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • 1,5-dinitro-4,8-dihydroxyanthraquinone

    • 4% aqueous solution of sodium hydroxide

    • 5% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

    • 20% Sulfuric acid

    • Water

  • Procedure:

    • In a stirred glass reactor, charge 1,5-dinitro-4,8-dihydroxyanthraquinone, a 4% aqueous solution of sodium hydroxide, and the 5% Pd/C catalyst.[1]

    • Purge the reactor with hydrogen gas.[1]

    • Heat the mixture to 50°C and stir under a hydrogen atmosphere.[1]

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete after several hours.[1]

    • Once the reaction is complete, filter the mixture to remove the catalyst.[1]

    • The filtrate is then oxidized by stirring in the presence of air.[1]

    • Neutralize the filtrate with 20% sulfuric acid to a pH of 2-3 to precipitate the product.[1]

    • Filter the precipitated crystals, wash with water, and dry to obtain this compound.[1]

Q4: Are there alternative methods for the reduction of the nitro groups?

Yes, other methods for reducing aromatic nitro groups can be employed, such as using metals in acidic media (e.g., tin or iron in hydrochloric acid). However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions. Another patented method describes an electrolytic synthesis approach.[2]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Workup Reaction Workup & Purification Monitor->Workup Reaction complete IncompleteReaction Problem: Incomplete Reaction Monitor->IncompleteReaction Starting material present? SideProducts Problem: Side Products Observed Monitor->SideProducts Unexpected spots/peaks? FinalProduct Final Product Analysis Workup->FinalProduct LowYield Problem: Low Yield Workup->LowYield Low final mass? CheckReagents Solution: Check Reducing Agent/Catalyst Activity & Stoichiometry IncompleteReaction->CheckReagents OptimizeConditions Solution: Optimize Reaction Time & Temperature SideProducts->OptimizeConditions OptimizePurification Solution: Optimize Purification Method SideProducts->OptimizePurification LowYield->IncompleteReaction CheckWorkup Solution: Review Workup Procedure for Product Loss LowYield->CheckWorkup CheckReagents->Start Restart with fresh reagents OptimizeConditions->Start Restart with optimized conditions OptimizePurification->Workup Re-purify CheckWorkup->Workup Modify workup

Caption: A flowchart for troubleshooting common synthesis issues.

References

troubleshooting low yield in diaminodihydroxyanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diaminodihydroxyanthraquinones, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of diaminodihydroxyanthraquinones?

A1: Common starting materials include 1,5-dihydroxy-4,8-dinitroanthraquinone or 1,8-dihydroxy-4,5-dinitroanthraquinone, which are then reduced to the corresponding diamino derivatives.[1][2] Another approach involves the dinitration of halogenated anthraquinones, followed by a reaction with elemental sulfur in oleum.[3]

Q2: What are the typical methods for reducing the dinitroanthraquinone precursors?

A2: The reduction of dinitroanthraquinones to diaminodihydroxyanthraquinones can be achieved through several methods, including:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) in an alkaline solution.[2]

  • Chemical Reduction: Employing reducing agents like sodium sulfide.[1]

  • Electrolytic Synthesis: An electrochemical method that can directly convert dinitroanthraquinone to the desired product.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the synthesis. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting material and the formation of the product. The choice of eluent for TLC will depend on the specific isomers and intermediates.

Q4: What are some potential side reactions that can lower the yield?

A4: Side reactions can significantly impact the yield. Depending on the synthetic route, these may include:

  • Incomplete reduction: Leading to the presence of nitro-amino intermediates.

  • Over-reduction: Potentially affecting the anthraquinone core.

  • Formation of isomers: Especially if the starting materials are not pure isomers.

  • Halogenation: In routes involving oleum and sulfur, unintended halogenation of the aromatic rings can occur, especially if halogenated precursors are used.[3]

  • Sulfonation: The use of fuming sulfuric acid (oleum) can lead to the sulfonation of the anthraquinone ring as a side reaction.

Q5: How critical is the reaction temperature?

A5: The reaction temperature is a critical parameter that can influence both the reaction rate and the formation of byproducts. For instance, in the synthesis involving sulfur and oleum, temperatures can range from 70°C to 170°C.[3] In electrolytic synthesis, the temperature is typically controlled between 100-160°C.[4] It is crucial to optimize the temperature for your specific reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Action Rationale
Inactive or Impure Starting Materials Verify the purity of your starting dinitroanthraquinone or halogenated anthraquinone using techniques like NMR or melting point analysis.Impurities in the starting material can inhibit the reaction or lead to the formation of undesired side products.
Inefficient Reduction If using catalytic hydrogenation, ensure the catalyst is fresh and active. For chemical reduction, check the concentration and purity of the reducing agent.A deactivated catalyst or an insufficient amount of reducing agent will result in an incomplete reaction.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with the temperature cited in the literature and then systematically vary it to find the optimal condition for your setup.Temperature significantly affects reaction kinetics. Too low a temperature may lead to a sluggish or incomplete reaction, while too high a temperature can promote decomposition or side reactions.[5]
Incorrect Oleum Concentration If using the sulfur/oleum method, ensure the concentration of SO₃ in the oleum is within the recommended range (e.g., up to 20%).[3]The reactivity of oleum is dependent on its SO₃ content, which influences both the main reaction and potential side reactions like sulfonation.
Presence of Water Ensure all reagents and solvents are anhydrous, especially in reactions sensitive to moisture.Water can react with reagents like oleum and can interfere with many organic reactions, reducing the overall yield.
Problem 2: Product is Impure (Multiple Spots on TLC)
Potential Cause Recommended Action Rationale
Incomplete Reaction Extend the reaction time and continue to monitor by TLC until the starting material spot disappears.The reaction may not have reached completion, leaving unreacted starting materials or intermediates in the mixture.
Formation of Side Products Adjust reaction conditions such as temperature, reaction time, and reagent stoichiometry. Consider using a milder reducing agent or a different synthetic route.Unfavorable reaction conditions can promote the formation of side products. For example, overly harsh conditions can lead to decomposition or the formation of tars.
Isomer Contamination If possible, start with a pure isomer of the starting material. If a mixture of isomers is unavoidable, purification will be necessary.The synthesis may produce a mixture of diaminodihydroxyanthraquinone isomers (e.g., 1,5-diamino-4,8-dihydroxy and 1,8-diamino-4,5-dihydroxy).
Degradation of Product Minimize the exposure of the product to high temperatures and light, especially during workup and purification.The diaminodihydroxyanthraquinone product may be sensitive to heat and light, leading to degradation.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Recommended Action Rationale
Poor Crystallization Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can also induce crystallization.The choice of solvent is crucial for obtaining pure crystals. A good solvent will dissolve the compound when hot but not when cold, while impurities remain in solution.
Co-precipitation of Impurities Before crystallization, consider washing the crude product with a solvent that dissolves the impurities but not the desired product.This can remove a significant amount of impurities, leading to a more effective final crystallization.
Separation of Isomers Isomer separation can be challenging. Techniques like column chromatography with a suitable stationary and mobile phase may be required.Isomers often have very similar physical properties, making separation difficult. Chromatographic methods provide a higher degree of separation.
Product is a Fine Powder Use a fine-pored filter paper or a centrifuge for filtration.Fine powders can pass through standard filter paper, leading to product loss.

Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Diaminodihydroxyanthraquinone Synthesis
Method Starting Material Key Reagents Temperature Reaction Time Reported Yield Reference
Catalytic Hydrogenation 1,5-dinitro-4,8-dihydroxyanthraquinone5% Pd/C, H₂, 4% NaOH (aq)50°C5 hours97.8%[2]
Sulfur/Oleum Reaction DinitrohalogenoanthraquinoneElemental sulfur, 20% Oleum, Boric acid100-110°CNot specifiedNot specified[3]
Electrolytic Synthesis 1,5-dinitroanthraquinone7.5-14.2 mol/L H₂SO₄, Phase transfer catalyst100-160°CNot specifiedHigh[4]

Visualizations

Diagram 1: General Workflow for Diaminodihydroxyanthraquinone Synthesis via Reduction

G Start Start with Dinitro-dihydroxyanthraquinone Reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Chemical Reduction) Start->Reduction Monitoring Monitor Reaction Progress (TLC) Reduction->Monitoring Workup Reaction Workup (e.g., Filtration, Neutralization) Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product Pure Diaminodihydroxyanthraquinone Purification->Product

Caption: A generalized workflow for the synthesis of diaminodihydroxyanthraquinone via the reduction of a dinitro precursor.

Diagram 2: Troubleshooting Logic for Low Product Yield

G LowYield Low Product Yield CheckPurity Check Starting Material Purity LowYield->CheckPurity CheckReagents Verify Reagent Activity/Concentration LowYield->CheckReagents OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp CheckTime Adjust Reaction Time LowYield->CheckTime Result Improved Yield CheckPurity->Result CheckReagents->Result OptimizeTemp->Result CheckTime->Result

Caption: A decision-making diagram for troubleshooting low yield in diaminodihydroxyanthraquinone synthesis.

References

stability and degradation of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 1,5-Diamino-4,8-dihydroxyanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: this compound, like many anthraquinone derivatives, is susceptible to degradation under various conditions. Key concerns include its stability in acidic and basic environments, sensitivity to light (photodegradation), thermal decomposition at elevated temperatures, and oxidative degradation. Even during reversible electrochemical reactions, some degradation of the related poly(1,5-diaminoanthraquinone) has been observed in acidic solutions.[1]

Q2: What are the typical conditions for storing this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The solid material should be protected from exposure to high temperatures and intense light. For solutions, it is advisable to use them fresh or store them for short periods at low temperatures, protected from light.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound and separating its degradation products. A reversed-phase HPLC method, often coupled with a mass spectrometer (LC-MS), allows for the identification and quantification of the parent compound and its degradants.[2]

Troubleshooting Guides

Issue 1: Unexpected Degradation in Solution

Symptoms:

  • Change in the color of the solution over time.

  • Appearance of new peaks or a decrease in the main peak area in HPLC analysis.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
pH Instability The compound may be unstable at the pH of your solution. Evaluate the stability at different pH values (acidic, neutral, and basic) to determine the optimal range. For poly(1,5-diaminoanthraquinone), degradation has been noted in acidic media.[1]
Photodegradation Exposure to ambient or UV light can cause degradation. Protect solutions from light by using amber vials or covering glassware with aluminum foil.
Oxidation Dissolved oxygen or other oxidizing agents in the solvent can lead to degradation. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Solvent Reactivity The solvent itself might be reacting with the compound. Verify the compatibility of the solvent and consider using alternative, high-purity solvents.
Issue 2: Inconsistent Results in Forced Degradation Studies

Symptoms:

  • High variability in the percentage of degradation between replicate experiments.

  • No degradation observed under stress conditions.

  • Complete degradation of the compound, making it difficult to identify primary degradants.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Stress Conditions The stress conditions may be too harsh or too mild. Adjust the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, or duration of exposure. Aim for 5-20% degradation to obtain a good profile of degradation products.[3]
Poor Compound Solubility If the compound is not fully dissolved, the degradation kinetics will be inconsistent. Ensure complete dissolution in the reaction medium. The use of co-solvents may be necessary, but their potential for degradation should be assessed.
Inadequate Quenching If the degradation reaction is not effectively stopped, it can continue after the intended time point, leading to variability. Use an appropriate quenching agent to neutralize the stressor at the end of the experiment.
Analytical Method Not Stability-Indicating The analytical method may not be able to separate the degradation products from the parent peak. Develop and validate a stability-indicating HPLC method with sufficient resolution.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The conditions should be optimized for the specific experimental setup.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[3]

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of base before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep at room temperature or heat at 60°C for a specified time. Neutralize with an equivalent amount of acid before analysis.[4]
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
Thermal Degradation Expose the solid compound or the solution to a dry heat of 60-80°C for a specified duration (e.g., 24, 48, 72 hours).[5]
Photodegradation Expose the solution to a light source providing both UV and visible light (e.g., xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3] A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the sample.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis

This is a general starting point for developing an HPLC method for the analysis of this compound and its degradation products.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.[2]
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of this compound and also at lower wavelengths (e.g., 254 nm) to detect a wider range of degradation products.
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M - 1 M HCl60°C2 - 24 hoursDegradation
Base Hydrolysis0.1 M - 1 M NaOH[4]Room Temp / 60°C2 - 24 hoursDegradation
Oxidation3% H₂O₂Room TempUp to 48 hoursDegradation
Thermal (Solid)Dry Heat80°CUp to 72 hoursPotential Decomposition
Thermal (Solution)Dry Heat60°CUp to 72 hoursDegradation
PhotodegradationUV/Visible LightAmbientPer ICH Q1BDegradation

Table 2: Example HPLC Method Parameters

ParameterValue
ColumnC18, 250 x 4.6 mm, 5 µm[2]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 20 min
Flow Rate1.0 mL/min
Wavelength254 nm and λmax
Temperature30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT/60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60-80°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo quench Quench Reaction / Neutralize acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Forced degradation experimental workflow.

G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products parent This compound oxidation_node Oxidation parent->oxidation_node [O] hydrolysis_node Hydrolysis parent->hydrolysis_node H₂O/H⁺ or OH⁻ photolysis_node Photolysis parent->photolysis_node hydroxylated Hydroxylated Products oxidation_node->hydroxylated deaminated Deaminated Products hydrolysis_node->deaminated ring_cleavage Ring Cleavage Products (e.g., Phthalic Acid Derivatives) photolysis_node->ring_cleavage polymers Polymeric Products photolysis_node->polymers

Hypothetical degradation pathways.

References

Technical Support Center: Overcoming Solubility Issues of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS: 145-49-3).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a polycyclic aromatic compound that is poorly soluble in aqueous solutions and non-polar organic solvents. It exhibits limited solubility in water but is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] The presence of amino and hydroxyl functional groups can contribute to its solubility in polar environments through hydrogen bonding.[1]

Q2: Which organic solvents are recommended for preparing a stock solution?

For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent due to its strong dissolving power for anthraquinone derivatives.[2] Other suitable organic solvents include ethanol, methanol, and dimethylformamide (DMF).[2]

Q3: My this compound precipitates when I dilute the stock solution into my aqueous buffer or cell culture medium. What can I do to prevent this?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Rapid Dilution with Agitation: Add the stock solution to the aqueous medium while vortexing or vigorously stirring. This promotes rapid and uniform dispersion, which can help prevent the formation of localized high concentrations that lead to precipitation.

  • Lower Final Concentration: The final concentration of the compound in the aqueous medium may be exceeding its solubility limit. Try using a lower final concentration in your experiment.

  • Use of Co-solvents: Incorporating a co-solvent can increase the solubility of the compound in the final aqueous solution. However, it is crucial to ensure the final concentration of the organic solvent is low and does not affect the biological system being studied.

  • pH Adjustment: The solubility of some anthraquinones can be influenced by the pH of the solution.[2] You can perform a pH-solubility profile to determine the optimal pH for your experiments.

  • Use of Surfactants or Cyclodextrins: These agents can encapsulate the hydrophobic this compound molecule, which increases its apparent solubility in aqueous solutions.[2]

Q4: Can temperature be used to improve the solubility of this compound?

Gentle warming (e.g., in a 37°C water bath) can aid in the initial dissolution of the compound in an organic solvent to prepare a stock solution.[2] However, the effect of temperature on the solubility in the final aqueous solution should be determined empirically, as it can vary. Be cautious, as elevated temperatures might affect the stability of the compound or other components in your experimental system.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound to Prepare a Stock Solution

Symptoms: The powdered this compound does not fully dissolve in the chosen organic solvent, leaving behind solid particles.

Troubleshooting Workflow:

G start Initial Observation: Compound not dissolving check_solvent Verify Solvent Choice (e.g., DMSO, DMF, Ethanol) start->check_solvent check_purity Check Compound Purity check_solvent->check_purity Solvent is appropriate assist_dissolution Apply Gentle Heat (37°C) and/or Sonication check_purity->assist_dissolution Purity is high increase_solvent Increase Solvent Volume assist_dissolution->increase_solvent Still not dissolved dissolved Compound Dissolved assist_dissolution->dissolved Successful increase_solvent->dissolved Successful G start Observation: Precipitation in Aqueous Media check_concentration Verify Final Concentration start->check_concentration optimize_dilution Optimize Dilution Technique (Rapid addition with vortexing) check_concentration->optimize_dilution Concentration within expected range lower_concentration Test Lower Final Concentration optimize_dilution->lower_concentration Precipitation persists stable_solution Stable Solution Achieved optimize_dilution->stable_solution Successful use_additives Consider Solubility Enhancers (Co-solvents, Surfactants, Cyclodextrins) lower_concentration->use_additives Still precipitates lower_concentration->stable_solution Successful adjust_ph Adjust pH of Aqueous Medium use_additives->adjust_ph If precipitation continues use_additives->stable_solution Successful adjust_ph->stable_solution Successful G Anthraquinone 1,5-Diamino-4,8- dihydroxyanthraquinone ROS Increased Cellular ROS Anthraquinone->ROS JNK JNK Activation (Phosphorylation) ROS->JNK cJun c-Jun Activation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

References

Technical Support Center: Optimizing Reaction Conditions for 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize this compound from 1,5-dihydroxy-4,8-dinitroanthraquinone by reduction with sodium sulfide resulted in a very low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in the reduction of dinitroanthraquinones can stem from several factors:

    • Incomplete Reduction: The reduction of the two nitro groups may be stepwise. Insufficient reducing agent or reaction time can lead to the formation of mono-amino or nitro-amino intermediates.

      • Solution: Increase the molar excess of sodium sulfide and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Degradation of the Product: this compound can be sensitive to harsh reaction conditions.[1] High temperatures or prolonged exposure to strong bases can lead to decomposition. When heated to decomposition, it emits toxic fumes of NOx.[1]

      • Solution: Optimize the reaction temperature. While heating is necessary, avoid excessive temperatures. Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and product stability.

    • Oxidation of the Product: The amino and hydroxyl groups on the anthraquinone core are susceptible to oxidation, especially at elevated temperatures and in the presence of air.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas the solvent before use.

Issue 2: Product Impurity

  • Question: My final product of this compound is impure, showing multiple spots on TLC. How can I identify and remove these impurities?

  • Answer: Impurities in this synthesis often include starting materials, partially reacted intermediates, and side products.

    • Common Impurities:

      • Unreacted 1,5-dihydroxy-4,8-dinitroanthraquinone.

      • Mono-amino-mono-nitro-dihydroxyanthraquinone intermediates.

      • Isomeric byproducts such as 1,8-Diamino-4,5-dihydroxyanthraquinone, especially if the starting material contains the corresponding 1,8-dinitro isomer.[2]

    • Purification Strategies:

      • Recrystallization: This is an effective method for purifying the final product. The choice of solvent is crucial. Consider solvents in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles.

      • Column Chromatography: For small-scale purifications or when recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities with different polarities.

      • Washing: Thoroughly washing the crude product with appropriate solvents can remove unreacted starting materials and some impurities. For instance, washing with a non-polar solvent can remove non-polar impurities, followed by washing with a polar solvent.

Issue 3: Difficulty in Product Isolation

  • Question: I am having trouble isolating the this compound product from the reaction mixture. It seems to be poorly soluble. What is the best approach for isolation?

  • Answer: The low solubility of some anthraquinone derivatives can make isolation challenging.

    • Precipitation and Filtration: One common method is to precipitate the product by adding the reaction mixture to a large volume of a non-solvent, such as water. The precipitate can then be collected by filtration.

    • pH Adjustment: The amino and hydroxyl groups on the molecule mean its solubility can be pH-dependent. Adjusting the pH of the reaction mixture might aid in precipitating the product.

    • Extraction: If the product has some solubility in an organic solvent that is immiscible with the reaction medium, liquid-liquid extraction can be attempted. However, due to the polar nature of the target molecule, this might be less effective.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes for this compound?

  • Answer: The primary synthetic methods include the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone, amination of 1,5-dihydroxyanthraquinone, and desulfonation of sulfonated precursors.[1] A one-step electrolytic synthesis from 1,5-dinitroanthraquinone has also been reported.

  • Question: What are the optimal storage conditions for this compound?

  • Answer: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is between 10°C and 25°C.[2]

  • Question: What are the safety precautions to be taken when working with this compound and its precursors?

  • Answer: this compound is an eye irritant.[1] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Question: How can I monitor the progress of the reaction?

  • Answer: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aminoanthraquinones

Synthesis MethodStarting MaterialKey Reagents/ConditionsAdvantagesDisadvantages
Reduction 1,5-dihydroxy-4,8-dinitroanthraquinoneSodium sulfideRelatively straightforward, common lab reagents.Potential for incomplete reduction, product purification can be challenging.
High-Pressure Ammonolysis 1,5-dinitroanthraquinoneLiquid ammonia, organic solvent, high temperature (100-220°C), high pressure (≥20 atm)Can give high yields and purity.Requires specialized high-pressure equipment, safety concerns with high pressure and ammonia.
Electrolytic Synthesis 1,5-dinitroanthraquinoneSulfuric acid electrolyte, phase transfer catalyst, controlled potential and current densityShort process route, high selectivity, potentially lower environmental impact.Requires specialized electrochemical setup, optimization of electrochemical parameters is critical.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone

Materials:

  • 1,5-dihydroxy-4,8-dinitroanthraquinone

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask, suspend 1,5-dihydroxy-4,8-dinitroanthraquinone in a mixture of ethanol and water.

  • Add a molar excess of sodium sulfide nonahydrate to the suspension.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

experimental_workflow start Start reagents 1. Prepare Reagents (Dinitroanthraquinone, Sodium Sulfide, Solvents) start->reagents reaction 2. Set up Reaction (Inert Atmosphere, Reflux) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete? workup 4. Reaction Work-up (Cooling, Acidification, Filtration) monitoring->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification analysis 6. Product Analysis (TLC, M.P., Spectroscopy) purification->analysis end End analysis->end signaling_pathway Emodin Emodin (Dihydroxyanthraquinone Derivative) PI3K PI3K Emodin->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

References

Technical Support Center: Identification of Impurities in 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1,5-Diamino-4,8-dihydroxyanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a batch of this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes, the following impurities may be present:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis process.

    • Intermediates: Partially reacted molecules.

    • Isomers: Structural isomers that are formed concurrently during synthesis and are often difficult to separate.

    • Byproducts: Resulting from side reactions.

  • Degradation Products: Formed by the breakdown of the primary molecule under conditions such as exposure to light, heat, or reactive chemicals.

Q2: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown peak involves a systematic approach:

  • Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.

  • Database Search: Compare the determined molecular weight against a list of potential impurities (see Table 1).

  • Fragmentation Analysis: If using MS/MS, analyze the fragmentation pattern. Anthraquinones often exhibit characteristic losses of CO (28 Da).

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is generated as a degradation product.

  • Isolation and NMR Spectroscopy: If the impurity is present at a significant level, it can be isolated using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My chromatographic peaks for this compound and its impurities are broad or tailing. What can I do to improve the peak shape?

A3: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase Modifier: The amino and hydroxyl groups in the molecule can interact with residual silanols on the HPLC column. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress these interactions and improve peak shape.

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column.

  • pH Adjustment: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve peak symmetry.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.

Q4: I am having difficulty separating the this compound from its 1,8-isomer. What are some strategies for improving resolution?

A4: Isomers can be challenging to separate due to their similar physicochemical properties.

  • Optimize the Mobile Phase: A shallow gradient with a lower percentage of the organic solvent can increase the interaction time with the stationary phase and improve separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile).

  • Column Chemistry: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for isomers.

  • Temperature: Adjusting the column temperature can influence the separation. Try running the analysis at both lower and higher temperatures to see the effect on resolution.

Impurity Profile

The following table summarizes potential impurities in this compound.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
1,5-DinitroanthraquinoneC₁₄H₆N₂O₆298.21Starting Material
1,5-Dihydroxy-4,8-dinitroanthraquinoneC₁₄H₆N₂O₈330.21Starting Material
1,8-Diamino-4,5-dihydroxyanthraquinoneC₁₄H₁₀N₂O₄270.24Isomer
1-Amino-5-nitro-4,8-dihydroxyanthraquinoneC₁₄H₈N₂O₆300.23Intermediate
Oxidative Degradation ProductsVariableVariableDegradation

Experimental Protocols

Recommended HPLC-UV/MS Method for Impurity Profiling

This method provides a starting point for the separation and identification of impurities. Optimization may be required based on the specific instrumentation and impurity profile.

  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm and 310 nm.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50 - 500 m/z

Forced Degradation Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the sample using the recommended HPLC method to identify any new peaks.

Visualizations

Impurity_Profile cluster_synthesis Synthesis Pathway main This compound isomer 1,8-Diamino-4,5-dihydroxyanthraquinone main->isomer Isomer degradation Degradation Products main->degradation Stress Conditions start1 1,5-Dinitroanthraquinone intermediate 1-Amino-5-nitro-4,8-dihydroxyanthraquinone start1->intermediate Partial Reduction start2 1,5-Dihydroxy-4,8-dinitroanthraquinone start2->main Reduction intermediate->main Full Reduction

Caption: Relationship between this compound and its potential impurities.

Impurity_Identification_Workflow start Unexpected Peak in Chromatogram step1 LC-MS Analysis start->step1 step2 Determine Molecular Weight (High Resolution MS) step1->step2 step3 Compare with Potential Impurity Database step2->step3 decision1 Match Found? step3->decision1 step4 Perform MS/MS Fragmentation Analysis decision1->step4 Yes no_match No Match decision1->no_match No step5 Propose Structure step4->step5 end Identified Impurity step5->end step6 Isolate Impurity (Preparative HPLC) no_match->step6 step7 Structural Elucidation (NMR, etc.) step6->step7 step7->end

Caption: Workflow for the identification of an unknown impurity.

Technical Support Center: Purity Assessment of 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 1,5-Diamino-4,8-dihydroxyanthraquinone. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for determining the purity of this compound?

A1: The most prevalent and reliable method for purity assessment of this compound and related compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a UV-Vis or Diode Array Detector (DAD).[1] This technique allows for the separation and quantification of the main compound from its potential impurities and degradation products.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Key impurities may include:

  • Isomers: 1,8-Diamino-4,5-dihydroxyanthraquinone is a common isomeric impurity.[2][3]

  • Starting materials: Unreacted precursors such as 1,5-dihydroxy-4,8-dinitroanthraquinone may be present.[4]

  • Intermediates: Partially reacted intermediates from the synthesis process.

  • Degradation products: Formed under stress conditions like exposure to acid, base, oxidation, heat, or light.

Q3: How can I confirm the identity of separated peaks in my chromatogram?

A3: Peak identity can be confirmed by comparing their retention times with those of known reference standards. For unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

Q4: What are typical validation parameters for an HPLC purity method?

A4: According to ICH guidelines, a validated HPLC method for purity assessment should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This section provides a detailed methodology for the purity assessment of this compound by HPLC.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in a mixture of methanol and water (e.g., 80:20 v/v) to obtain a final concentration of approximately 0.1 mg/mL.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 485 nm
Injection Volume 10 µL

Forced Degradation Studies:

Forced degradation studies are crucial for developing stability-indicating methods.[5][6][7]

  • Acid Degradation: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Degradation: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Quantitative Data Summary

The following tables summarize typical quantitative data for a validated HPLC method for the purity assessment of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (r²) ≥ 0.999
Range 0.1 - 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Troubleshooting Guides

HPLC Troubleshooting

This section provides guidance on common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column degradation or contamination.

    • Incompatible sample solvent.

    • Secondary interactions with the stationary phase.

    • Column overload.

  • Solutions:

    • Wash the column with a strong solvent or replace it if necessary.

    • Dissolve the sample in the mobile phase.

    • Adjust the mobile phase pH or add an ion-pairing agent.

    • Reduce the injection volume or sample concentration.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in mobile phase composition or flow rate.

    • Leaks in the HPLC system.

    • Column temperature variations.

    • Inadequate column equilibration.

  • Solutions:

    • Ensure proper mobile phase preparation and pump performance.

    • Check for and repair any leaks.

    • Use a column oven to maintain a consistent temperature.

    • Allow sufficient time for the column to equilibrate with the mobile phase.

Issue 3: Extraneous or Ghost Peaks

  • Possible Causes:

    • Contamination in the sample, solvent, or HPLC system.

    • Carryover from previous injections.

    • Air bubbles in the detector.

  • Solutions:

    • Use high-purity solvents and filter samples.

    • Implement a thorough needle wash program.

    • Degas the mobile phase properly.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC purity assessment.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time cluster_baseline Baseline Issues start Problem Encountered tailing Tailing fronting Fronting drift Drifting shift Sudden Shift noise Noisy drift_base Drifting check_column check_column tailing->check_column Check Column Condition check_overload check_overload fronting->check_overload Check for Overload check_mobile_phase check_mobile_phase drift->check_mobile_phase Check Mobile Phase check_leaks check_leaks shift->check_leaks Check for Leaks degas_solvents degas_solvents noise->degas_solvents Degas Solvents equilibrate_column equilibrate_column drift_base->equilibrate_column Equilibrate Column solution Implement Solution check_column->solution check_overload->solution check_mobile_phase->solution check_leaks->solution degas_solvents->solution equilibrate_column->solution

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

1,5-Diamino-4,8-dihydroxyanthraquinone vs other disperse dyes for polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

This guide provides a detailed comparison of the performance characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone, also known as C.I. Disperse Violet 28, against other prominent anthraquinone and azo-based disperse dyes when applied to polyester fabrics. The evaluation focuses on key performance indicators crucial for textile and materials science applications, including color fastness, and color yield. This document aims to furnish researchers and scientists with objective data to facilitate informed decisions in material selection and experimental design.

Chemical Identity of Compared Disperse Dyes

For clarity and precise comparison, the chemical identities of the disperse dyes discussed in this guide are provided below. The selection includes anthraquinone dyes with varying hues and an example of a widely used monoazo red dye to provide a broader comparative context.

Common NameC.I. NameCAS NumberChemical NameChemical ClassMolecular Structure
Disperse Violet 28Disperse Violet 2881-42-51,4-diamino-2,3-dichloroanthracene-9,10-dioneAnthraquinone
Disperse Red 11Disperse Red 112872-48-21,4-diamino-2-methoxyanthraquinoneAnthraquinone
Disperse Red 60Disperse Red 6017418-58-51-amino-4-hydroxy-2-phenoxyanthracene-9,10-dioneAnthraquinone
Disperse Red 354Disperse Red 3541533-78-4N-ethyl-N-(2-methoxycarbonylethyl)-4-(4-nitrophenylazo)anilineMonoazo

Quantitative Performance Data

The following table summarizes the key fastness properties of the selected disperse dyes on polyester. The ratings are based on standardized testing protocols, with higher numbers indicating superior performance.

DyeLight Fastness (Xenon Arc, ISO 105-B02) (1-8 scale)Wash Fastness (Color Change, ISO 105-C06) (1-5 scale)Sublimation Fastness (Staining, ISO 105-P01) (1-5 scale)
Disperse Violet 28 7[1]5[1]2-3[1]
Disperse Red 11 5[2]4-5[2]3[2]
Disperse Red 60 6-7[3]4-5[3]4-5[3]
Disperse Red 354 4[3]4[3]3-4[3]

Analysis of Performance Data

The performance data reveals distinct profiles for each dye class. Anthraquinone dyes, such as Disperse Violet 28 and Disperse Red 60, generally exhibit very good to excellent light fastness, making them suitable for applications requiring high durability against photodegradation, such as automotive textiles and outdoor fabrics.[3][4] Disperse Red 11 presents a balanced profile with good light fastness and very good wash fastness.[2]

A significant consideration for anthraquinone dyes is their sublimation fastness. Disperse Violet 28, for instance, shows poorer sublimation fastness, which could be a limitation in processes involving high temperatures.[1][5] In contrast, Disperse Red 60 offers excellent sublimation fastness.[3]

Monoazo dyes, represented here by Disperse Red 354, can provide strong, vibrant shades but often have lower light fastness compared to their anthraquinone counterparts.[3][6] The selection between these dye classes, therefore, involves a trade-off between shade, light fastness, and sublimation fastness, dictated by the end-use requirements of the dyed polyester material.

Experimental Protocols

The performance data presented is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

High-Temperature Polyester Dyeing Protocol

This method is a standard procedure for applying disperse dyes to polyester fabrics.[2][7]

  • Preparation of the Dyebath: A dyebath is prepared with the disperse dye, a dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product at a concentration of 0.5 - 1.0 g/L), and water. The pH is adjusted to an acidic range of 4.5-5.5 using acetic acid.[2][8]

  • Dyeing Process: The polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then gradually raised to 130°C and maintained for 30-60 minutes to allow for dye diffusion and fixation within the polyester fibers.[2][8]

  • Rinsing and Reduction Clearing: After dyeing, the fabric is cooled, rinsed, and subjected to a reduction clearing process. This step involves treating the fabric with a solution of sodium hydrosulfite and caustic soda to remove unfixed dye from the surface, thereby improving wash fastness.[9]

  • Final Steps: The fabric is then thoroughly rinsed and dried.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of a textile's color to an artificial light source that simulates natural daylight.[10][11][12]

  • Apparatus: A xenon arc lamp is used as the light source.[10]

  • Procedure: A specimen of the dyed polyester is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed. The change in color of the test specimen is periodically compared to the changes in the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.[10][11]

Wash Fastness Test (ISO 105-C06 / AATCC 61)

This test evaluates a fabric's resistance to color change and staining of other fabrics during laundering.[13][14][15]

  • Apparatus: A launder-ometer or similar washing machine, stainless steel balls for mechanical action, a multifiber adjacent fabric (containing strips of various fibers like cotton, wool, polyester, etc.), and grey scales for assessing color change and staining.[2]

  • Procedure: A specimen of the dyed textile is stitched together with the multifiber adjacent fabric. This composite sample is then agitated in a stainless steel container with a standardized soap solution and stainless steel balls at a specified temperature (e.g., 49°C for AATCC 61 2A) for a set duration (e.g., 45 minutes).[13][15] After washing, the sample is rinsed and dried. The color change of the dyed specimen and the degree of staining on each fiber of the multifiber strip are assessed using the respective grey scales.[2]

Sublimation Fastness Test (ISO 105-P01)

This method assesses the resistance of the color of textiles to sublimation, which is crucial for disperse dyes on polyester, especially during high-temperature finishing processes.[16][17][18]

  • Apparatus: A heat press or a specialized sublimation fastness tester.[16][19]

  • Procedure: A specimen of the dyed textile is placed between two pieces of undyed polyester fabric. This composite sample is then subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).[16][17] After heating and cooling, the degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.[19]

Measurement of Color Yield (K/S Value)

The color yield on the fabric surface is quantitatively assessed by measuring the K/S value using a spectrophotometer. The Kubelka-Munk equation is employed for this calculation.[20][21]

  • Equation: K/S = (1-R)² / 2R

    • Where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

    • K is the absorption coefficient.

    • S is the scattering coefficient.

A higher K/S value indicates a greater color yield on the fabric.[20]

Visualizations

The following diagrams illustrate the experimental workflow for polyester dyeing and a classification of the compared disperse dyes.

experimental_workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment cluster_analysis Analysis Dye Bath\nPreparation Dye Bath Preparation High-Temp\nDyeing High-Temp Dyeing Dye Bath\nPreparation->High-Temp\nDyeing Polyester\nFabric Polyester Fabric Polyester\nFabric->High-Temp\nDyeing Cooling & Rinsing Cooling & Rinsing High-Temp\nDyeing->Cooling & Rinsing Reduction\nClearing Reduction Clearing Cooling & Rinsing->Reduction\nClearing Final Rinse\n& Dry Final Rinse & Dry Reduction\nClearing->Final Rinse\n& Dry Fastness\nTesting Fastness Testing Final Rinse\n& Dry->Fastness\nTesting Color Yield\n(K/S) Color Yield (K/S) Final Rinse\n& Dry->Color Yield\n(K/S)

Polyester Dyeing and Testing Workflow

dye_classification cluster_anthraquinone Anthraquinone Dyes cluster_azo Azo Dyes Disperse Dyes Disperse Dyes Disperse Violet 28 Disperse Violet 28 Disperse Dyes->Disperse Violet 28 Disperse Red 11 Disperse Red 11 Disperse Dyes->Disperse Red 11 Disperse Red 60 Disperse Red 60 Disperse Dyes->Disperse Red 60 Disperse Red 354 Disperse Red 354 Disperse Dyes->Disperse Red 354

Classification of Compared Disperse Dyes

References

Performance Deep Dive: 1,5-Diamino-4,8-dihydroxyanthraquinone Dyes vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of chemical compounds with optimal performance characteristics is paramount. This guide provides a comprehensive comparison of 1,5-Diamino-4,8-dihydroxyanthraquinone-based dyes against alternative compounds, focusing on their performance in terms of biological activity and textile applications. The information is supported by experimental data and detailed protocols to ensure reproducibility and aid in informed decision-making.

Quantitative Performance Comparison

The following tables summarize the cytotoxic effects of various anthraquinone derivatives against different cancer cell lines, providing a comparative view of their potential as therapeutic agents. Additionally, a representative comparison of the dyeing performance of anthraquinone-based disperse dyes and azo-based disperse dyes on polyester fabric is presented, highlighting key differences in their application properties.

Table 1: Comparative Cytotoxicity of Anthraquinone Derivatives
Compound/Dye NameCell LineIC50 (µM)Reference
NordamnacanthalA549 (Lung)16.3 ± 2.5[1]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dionePC3 (Prostate)4.65[1]
Alizarin Red SHepG2 (Liver)>1000[1]
9,10-AnthraquinoneHeLa (Cervical)~250-500 mg/L[1]
Reactive Blue 19Anaerobic Sludge45-55 mg/L[1]
Representative Azo Disperse Dyes
Disperse Dye 1HePG-2 (Liver)23.4 µg/mL[2]
Disperse Dye 1MCF-7 (Breast)62.2 µg/mL[2]
Disperse Dye 1HCT-116 (Colon)28 µg/mL[2]
Disperse Dye 1A-549 (Lung)53.6 µg/mL[2]
Disperse Dye 2HePG-2 (Liver)196 µg/mL[2]
Disperse Dye 2MCF-7 (Breast)482 µg/mL[2]
Disperse Dye 2HCT-116 (Colon)242 µg/mL[2]
Disperse Dye 2A-549 (Lung)456 µg/mL[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and exposure times.

Table 2: Illustrative Dyeing Performance on Polyester Fabric
Performance MetricRepresentative Anthraquinone Disperse DyesRepresentative Azo Disperse Dyes
Light Fastness (Blue Wool Scale 1-8) 4-5 (Moderate to Good)3-4 to 4-5 (Fair to Good)
Wash Fastness (Grey Scale 1-5) 4-5 (Very Good to Excellent)5 (Excellent)
Rubbing Fastness - Dry (Grey Scale 1-5) 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)
Rubbing Fastness - Wet (Grey Scale 1-5) 4 (Good)4-5 (Good to Excellent)
Color Strength (K/S) Up to ~15Up to ~22

Disclaimer: The data in this table is compiled from multiple sources for illustrative purposes, as a direct comparative study for this compound was not available. Performance can vary based on the specific dye structure, fabric type, and dyeing process.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure that researchers can replicate and validate these findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Textile Dyeing Performance Evaluation

Colorfastness to Washing (ISO 105-C06): This test evaluates the resistance of a textile's color to domestic and commercial laundering.

Procedure:

  • Sample Preparation: A 100 mm x 40 mm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric of the same size.

  • Washing: The composite specimen is placed in a stainless-steel container with a specified number of steel balls, a solution of 4 g/L ECE reference detergent, and 1 g/L sodium perborate. The container is then agitated in a laundering machine for 40 minutes at 40°C.

  • Rinsing and Drying: The specimen is rinsed with hot and then cold water, squeezed, and dried in air at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the grey scale for color change and staining.

Colorfastness to Light (ISO 105-B02): This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Procedure:

  • Sample Exposure: A specimen of the dyed textile is exposed to light from a xenon arc lamp under controlled conditions.

  • Standard Comparison: Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are exposed.

  • Assessment: The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.

Mechanism of Action and Signaling Pathway

Many anthraquinone derivatives exert their biological effects, particularly their anticancer activity, through the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

G Anthraquinone Anthraquinone Derivative Complex Ternary Complex (Anthraquinone-DNA-TopoII) Anthraquinone->Complex Intercalation & Stabilization DNA Nuclear DNA DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Inhibition of DNA re-ligation ATM_ATR ATM/ATR Kinases (DNA Damage Sensors) DSB->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Pro-apoptotic gene expression CellCycleArrest->Apoptosis

Caption: Anthraquinone-mediated inhibition of Topoisomerase II and induction of apoptosis.

References

Comparative Guide to Analytical Methods for 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods suitable for the quantification of 1,5-Diamino-4,8-dihydroxyanthraquinone and related compounds. The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique in pharmaceutical analysis. While specific validated methods for this compound are not abundantly available in public literature, the methods developed for the structurally similar compound Diacerein and its impurities serve as an excellent and directly applicable reference.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters of various stability-indicating HPLC methods developed for Diacerein, which can be adapted for the analysis of this compound.

Parameter Method 1 Method 2 Method 3
Column Perfectsil Target ODS-3 (250x4.6 mm, 5 µm)L1 ColumnInertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer:Acetonitrile (40:60, v/v), pH 4.0Gradient of Buffer (pH 2.3) and Methanol:Acetonitrile (50:50, v/v)Methanol:Acetonitrile:Buffer (0.02 M KH2PO4) (50:20:30, v/v/v), pH 5.9
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV at 254 nmUV at 255 nmNot Specified
Linearity Range 1-10 µg/mLNot SpecifiedNot Specified
Correlation Coefficient (r²) 0.9996Not SpecifiedNot Specified
Application Quantification of Diacerein in capsulesSimultaneous determination of Celecoxib, Diacerein, and its impuritiesSimultaneous determination of Diacerein and Aceclofenac in tablets

Experimental Protocols

Below are detailed experimental protocols derived from the validated methods for Diacerein, which can be used as a starting point for the analysis of this compound.

Method 1: Isocratic HPLC-UV for Quantification

This method is suitable for the routine quantification of this compound in bulk or formulated products.

  • Chromatographic Conditions:

    • Column: Perfectsil Target ODS-3 (250x4.6 mm, 5 µm)

    • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 4.0, adjusted with phosphoric acid) and acetonitrile in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV detector set at 254 nm

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 1-10 µg/mL).

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve the sample in the same manner as the standard.

    • For formulated products, take a representative sample, disperse or dissolve it in a suitable solvent, sonicate if necessary to ensure complete dissolution of the analyte, and filter the solution to remove excipients.

    • Dilute the filtered sample solution with the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area response against the concentration and determine the correlation coefficient (should be > 0.999).

    • Precision: Perform replicate injections (n=6) of a standard solution and calculate the relative standard deviation (RSD) of the peak areas (should be < 2%).

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

    • Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of the analyte. For stability-indicating assays, subject the sample to stress conditions (acid, base, oxidation, heat, light) and verify that the degradation product peaks are well-resolved from the main analyte peak.

Mandatory Visualization

Logical Workflow for Analytical Method Selection

MethodSelection start Define Analytical Need quant Quantitative Analysis start->quant qual Qualitative Identification start->qual high_throughput High-Throughput Screening? quant->high_throughput complex_matrix Complex Matrix? quant->complex_matrix ms Mass Spectrometry (MS) qual->ms hplc HPLC method_dev Method Development & Validation hplc->method_dev hptlc HPTLC hptlc->method_dev uv_vis UV-Vis Spectrophotometry uv_vis->method_dev ms->method_dev high_throughput->hplc No high_throughput->hptlc Yes complex_matrix->hplc Yes complex_matrix->uv_vis No routine_analysis Routine Analysis method_dev->routine_analysis

Caption: Workflow for selecting an appropriate analytical method.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Method Development optimization Optimization of Chromatographic Conditions start->optimization system_suitability System Suitability Testing optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method documentation->end

Caption: Workflow for a typical HPLC method validation process.

comparative spectroscopic analysis of anthraquinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Anthraquinone Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of key anthraquinone isomers, primarily focusing on the well-characterized 9,10-anthraquinone and 1,4-anthraquinone. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their accurate identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes experimental workflows and a relevant biological signaling pathway.

Data Presentation

The following tables summarize the key spectroscopic data for 9,10-anthraquinone and 1,4-anthraquinone. Due to limited available data, a comprehensive comparison including 1,2-anthraquinone is not fully provided.

Table 1: UV-Visible Spectroscopy Data

Isomerλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
9,10-Anthraquinone 25156,800Ethanol[1]
279--[2]
328-n-pentane[3]
1,4-Anthraquinone 23346,800Ethanol[4]

Table 2: Infrared (IR) Spectroscopy Data

IsomerKey IR Peaks (cm⁻¹)Assignment
9,10-Anthraquinone ~1675C=O stretch
~1385C-H bend
~1305C-C stretch
~935C-H out-of-plane bend
1,4-Anthraquinone ~1660C=O stretch
~1580C=C stretch (aromatic)
~1280C-C stretch
~780C-H out-of-plane bend

Table 3: ¹H NMR Spectroscopy Data (in CDCl₃)

IsomerChemical Shift (δ, ppm)MultiplicityAssignment
9,10-Anthraquinone 8.32mH-1, H-4, H-5, H-8[5]
7.81mH-2, H-3, H-6, H-7[5]
1,4-Anthraquinone 8.2-8.3mAromatic Protons
7.7-7.8mAromatic Protons
7.2-7.3mAromatic Protons

Table 4: ¹³C NMR Spectroscopy Data (in CDCl₃)

IsomerChemical Shift (δ, ppm)
9,10-Anthraquinone 183.2 (C=O), 134.3, 133.5, 127.3
1,4-Anthraquinone 184.5 (C=O), 142.1, 134.0, 133.2, 130.2, 127.0

Table 5: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
9,10-Anthraquinone 208180, 152
1,4-Anthraquinone 208180, 152, 126, 103[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare stock solutions of the anthraquinone isomers in a UV-grade solvent (e.g., ethanol, methanol, or n-pentane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank for baseline correction. The spectral bandwidth should be set to 1.0 nm, with a data interval of 0.25 nm.[7]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the anthraquinone isomer (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., C=O, C=C, C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]
  • Sample Preparation: Dissolve 5-10 mg of the anthraquinone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8] Transfer the solution to a 5 mm NMR tube.[8]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually 0-220 ppm.

  • Data Analysis: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry[9][10]
  • Sample Preparation: Dissolve a small amount of the anthraquinone isomer in a suitable volatile solvent (e.g., methanol, acetonitrile). For quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a series of calibration standards should be prepared. An internal standard, such as a deuterated analog (e.g., anthraquinone-d8), can be added for improved accuracy.[9][10]

  • Instrumentation: A variety of mass spectrometers can be used. For direct infusion, a simple mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is sufficient. For complex mixtures, coupling a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) to the mass spectrometer is necessary.

  • Data Acquisition:

    • EI-MS: The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.

    • LC-MS: The sample is first separated by LC, and the eluent is introduced into the ESI source of the mass spectrometer. ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information. In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Mandatory Visualization

G General Workflow for Spectroscopic Analysis of Anthraquinone Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Anthraquinone Isomer Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Vis_Data λmax, ε UV_Vis->UV_Vis_Data IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z, Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation and Comparison UV_Vis_Data->Structural_Elucidation IR_Data->Structural_Elucidation NMR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Generalized workflow for the spectroscopic analysis of anthraquinone isomers.

G Anthraquinone-Induced ROS/JNK Signaling Pathway AQ Anthraquinone Derivative Cell Colon Cancer Cell AQ->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces JNK JNK Activation ROS->JNK leads to Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 phosphorylates Apoptosis Apoptosis JNK->Apoptosis induces Bcl2->Apoptosis promotes

Caption: Anthraquinone-induced ROS/JNK signaling pathway in colon cancer cells.[11]

References

Navigating the Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone, a crucial building block, is of paramount importance. This guide provides a comparative analysis of various synthetic pathways, offering insights into their methodologies and performance based on available data.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical strategies. The primary methods identified in the literature include classical chemical reduction, multi-step synthesis from substituted precursors, and a more modern electrochemical approach. Each route presents a unique profile in terms of yield, reaction conditions, and starting materials.

Synthesis RouteKey ReactantsReagents/ConditionsReported YieldPurity
Route 1: Reduction 1,5-Dihydroxy-4,8-dinitroanthraquinoneSodium sulfideData not availableData not available
Route 2: Multi-step 1,5-DiphenoxyanthraquinoneNitration, Cleavage, ReductionData not availableData not available
Route 3: Desulfonation 4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acidDesulfonation agentsData not availableData not available
Route 4: Electrolytic 1,5-DinitroanthraquinoneSulfuric acid, Phase transfer catalyst (e.g., SnCl₂, BiCl₃), -0.1 to -0.4 V, 200-2000 A/m²High (claimed)High (claimed)

Detailed Experimental Protocols

Route 1: Reduction of 1,5-Dihydroxy-4,8-dinitroanthraquinone

This classical approach involves the reduction of the nitro groups of 1,5-dihydroxy-4,8-dinitroanthraquinone to amino groups.

Experimental Protocol:

  • Dissolve 1,5-dihydroxy-4,8-dinitroanthraquinone in a suitable solvent.

  • Prepare a solution of sodium sulfide in water.

  • Add the sodium sulfide solution to the solution of the dinitroanthraquinone derivative.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

Route 4: One-Step Electrolytic Synthesis

This method offers a more direct and potentially environmentally friendly alternative to traditional chemical synthesis.[1]

Experimental Protocol: [1]

  • Set up a cellular-type electrolyzer with a cupronickel or amalgamated copper electrode as the cathode and a lead dioxide electrode as the anode. A dynamic hydrogen electrode in the solution can be used as a reference electrode.

  • The anolyte is a 12.75 mol/L sulfuric acid solution.

  • The catholyte is a mixed solution of sulfuric acid and 1,5-dinitroanthraquinone.

  • Add a phase transfer catalyst, such as SnCl₂ or BiCl₃, to the electrolytic solution.

  • Maintain the temperature of the electrolyte at 100-160 °C.

  • Apply a cathode potential of -0.1 to -0.4 volts and a current density of 200-2000 A/m².

  • Continue the electrolysis until the starting material is consumed.

  • Isolate the this compound product.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the core logic of the described synthetic routes.

Synthesis_Pathways cluster_route1 Route 1: Reduction cluster_route2 Route 2: Multi-step Synthesis cluster_route3 Route 3: Desulfonation cluster_route4 Route 4: Electrolytic Synthesis A1 1,5-Dihydroxy-4,8- dinitroanthraquinone B1 1,5-Diamino-4,8- dihydroxyanthraquinone A1->B1 Sodium sulfide A2 1,5-Diphenoxyanthraquinone B2 Nitrated Intermediate A2->B2 Nitration C2 Cleaved Intermediate B2->C2 Cleavage D2 1,5-Diamino-4,8- dihydroxyanthraquinone C2->D2 Reduction A3 4,8-Diamino-1,5-dihydroxyanthraquinone- 2,6-disulfonic acid B3 1,5-Diamino-4,8- dihydroxyanthraquinone A3->B3 Desulfonation A4 1,5-Dinitroanthraquinone B4 1,5-Diamino-4,8- dihydroxyanthraquinone A4->B4 Electrolysis in H₂SO₄ with Phase Transfer Catalyst

Caption: Overview of alternative synthesis routes for this compound.

Experimental Workflow for Electrolytic Synthesis

The workflow for the one-step electrolytic synthesis is detailed below, highlighting the key stages from setup to product isolation.

Electrolytic_Workflow start Start setup Electrolyzer Setup (Cathode, Anode, Reference Electrode) start->setup prepare_electrolytes Prepare Anolyte (H₂SO₄) and Catholyte (H₂SO₄ + Starting Material) setup->prepare_electrolytes add_catalyst Add Phase Transfer Catalyst prepare_electrolytes->add_catalyst electrolysis Perform Electrolysis (Control Temperature, Potential, Current Density) add_catalyst->electrolysis monitor Monitor Reaction Progress electrolysis->monitor monitor->electrolysis Continue isolate Isolate Product monitor->isolate Complete purify Purify Product (if necessary) isolate->purify end End purify->end

Caption: Step-by-step workflow for the one-step electrolytic synthesis method.

References

Evaluating the Staining Efficiency of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent stain is a critical step in cellular imaging. This guide provides a comparative evaluation of 1,5-Diamino-4,8-dihydroxyanthraquinone as a cellular stain, examining its performance against established alternatives and presenting available experimental data.

Overview of this compound

This compound is a synthetic dye belonging to the anthraquinone class of compounds. These compounds are known for their applications as colorants and have been investigated for their potential in biomedical imaging due to their fluorescent properties. Some anthraquinone derivatives have been noted for their large Stokes shifts and good photostability, which are desirable characteristics for fluorescent probes in microscopy.[1][2]

Performance Comparison with Standard Nuclear Stains

PropertyThis compound (Inferred)DAPIHoechst 33342
Excitation Max. ~485 nm (for a related compound in ethanol)~358 nm~350 nm
Emission Max. ~585 nm (for a related compound in ethanol)~461 nm~461 nm
Cell Permeability Potentially cell-permeableGenerally requires cell fixation/permeabilization[3]Cell-permeable (live cells)[4]
Photostability Generally good for anthraquinones[5]Prone to photobleaching[5]More photostable than DAPI[3]
Toxicity Data not available for this specific compoundLess toxic than Hoechst 33342[6]Can induce apoptosis in some cell types[4]
Binding Target Likely intercalates with DNABinds to the minor groove of A-T rich regions of DNA[7]Binds to the minor groove of A-T rich regions of DNA

Experimental Data and Protocols

Detailed experimental protocols for the use of this compound as a cellular stain are not extensively documented in scientific literature. However, a general protocol for live-cell staining with a novel anthraquinone-based dye (RBS3) can provide a starting point for optimization.[2]

General Staining Protocol (for optimization)
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).

  • Stain Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration.

  • Staining: Remove the cell culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells with the staining solution for a specific period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the dye. A wash step may not be required for some anthraquinone dyes.[2]

Visualization of Staining Workflow

The following diagram illustrates a general workflow for cellular staining and imaging.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A Seed cells on imaging dish B Culture cells to desired confluency A->B C Prepare staining solution B->C D Incubate cells with stain C->D E Acquire images with fluorescence microscope D->E

A generalized workflow for cell staining and fluorescence microscopy.

Signaling Pathways and Cellular Targets

The primary mechanism of action for many aminoanthraquinone dyes that function as cellular stains is through intercalation with DNA. This interaction is the basis for their use as nuclear stains. While some novel anthraquinone derivatives have shown the ability to stain other cellular compartments like the cytoplasm and endoplasmic reticulum, the specific targets of this compound within the cell require further investigation.[2]

The following diagram depicts the logical relationship of a fluorescent probe interacting with a cellular target to produce a detectable signal.

G A Fluorescent Probe (this compound) B Cellular Target (e.g., DNA) A->B Binding/ Intercalation C Fluorescent Signal B->C Fluorescence Emission

Interaction of a fluorescent probe with its cellular target.

Conclusion

This compound belongs to a class of compounds with the potential for use as fluorescent cellular stains, offering possible advantages such as good photostability and large Stokes shifts. However, a comprehensive evaluation of its staining efficiency is currently limited by the lack of direct comparative studies with established dyes like DAPI and Hoechst. Further research is needed to quantify its photophysical properties within a cellular environment, determine its specific cellular targets, and optimize staining protocols for various cell types and applications. The information provided here serves as a foundational guide for researchers interested in exploring the utility of this compound in cellular imaging.

References

Comparative Guide to the Cross-Reactivity of 1,5-Diamino-4,8-dihydroxyanthraquinone and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone, a member of the anthraquinone class of compounds, and its potential alternatives. Due to a lack of specific experimental data on the cross-reactivity of this compound in various assays, this document focuses on providing a framework for evaluating such interactions. It includes a comparison of physicochemical properties and available biological activity data for different classes of dyes, a detailed experimental protocol for assessing interference in enzyme-linked immunosorbent assays (ELISA), and visualizations of potential interference mechanisms and experimental workflows.

Comparative Analysis of Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound and Alternative Dye Classes

PropertyThis compoundAzo DyesBenzanthrone Dyes
CAS Number 145-49-3[1]Varies82-05-3 (Benzanthrone)[2][3]
Molecular Formula C₁₄H₁₀N₂O₄[1][4]Varies (contain R-N=N-R' group)[5]C₁₇H₁₀O (Benzanthrone)[2][3]
Molecular Weight 270.24 g/mol [1][4]Varies230.26 g/mol (Benzanthrone)[2]
Appearance Gray to dark purple or black powder[1]Typically colored solids (red, orange, yellow)[5]Yellow solid (Benzanthrone)[3]
Melting Point ~300 °C[1]Varies170 °C (Benzanthrone)[3]
Solubility Generally insoluble in waterVaries; many are soluble in water due to sulfonate groups[5]Insoluble in water (Benzanthrone)[3]

Table 2: Comparison of Reported Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound is not available. However, studies on other anthraquinone derivatives and dye classes provide a basis for comparison. For example, a novel anthraquinone, 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone), has shown significant antimicrobial activity.

Compound/Dye ClassMicroorganismAntimicrobial Activity (MIC, µg/mL)Reference
Novel Anthraquinone Staphylococcus aureus62.5[6][7]
Staphylococcus epidermidis15.62[6][7]
Bacillus subtilis62.5[6][7]
Aspergillus niger7.81[6][7]
Aspergillus flavus3.90[6][7]
5,8-dihydroxy-1,4-naphthoquinone Bacillus cereus14[8]
Proteus vulgaris10[8]
Salmonella enteritidis6[8]
Staphylococcus epidermidis2[8]
Staphylococcus aureus4[8]
Candida albicans<0.6[8]

Experimental Protocol: Assessing Compound Interference in ELISA

This protocol provides a general procedure to evaluate the potential cross-reactivity or interference of a compound, such as this compound, in a sandwich ELISA.

Objective: To determine if the test compound interferes with the accurate quantification of a target analyte in a sandwich ELISA.

Materials:

  • ELISA kit for the target analyte (including coated plate, detection antibody, enzyme conjugate, substrate, and stop solution)

  • Test compound (this compound) stock solution

  • Sample matrix (e.g., serum, plasma, cell culture supernatant)

  • Assay diluent provided with the ELISA kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all ELISA kit reagents according to the manufacturer's instructions. Prepare a dilution series of the test compound in the sample matrix and in assay diluent. The concentration range should be relevant to the expected experimental conditions.

  • Spike and Recovery Analysis: a. Spike a known concentration of the target analyte into aliquots of the sample matrix containing different concentrations of the test compound. b. Also, spike the same concentration of the analyte into an aliquot of the sample matrix without the test compound (positive control). c. Prepare a negative control with the sample matrix and the highest concentration of the test compound, but without the spiked analyte.

  • ELISA Procedure: a. Add standards, controls, and samples (spiked and unspiked) to the wells of the ELISA plate. b. Follow the incubation, washing, and detection steps as described in the ELISA kit manual.

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve from the standards. c. Calculate the concentration of the analyte in all samples. d. Determine the percent recovery of the spiked analyte in the presence of the test compound using the following formula:

    • % Recovery = (Concentration in spiked sample - Concentration in unspiked sample) / Known spiked concentration * 100

  • Interpretation:

    • A recovery rate between 80-120% generally indicates no significant interference.

    • Recovery rates outside this range suggest that the test compound is interfering with the assay. Positive interference (recovery > 120%) or negative interference (recovery < 80%) should be noted.

    • The negative control will indicate if the test compound itself generates a signal.

Visualizing Potential Interference and Experimental Workflow

Potential Mechanisms of Immunoassay Interference

Anthraquinone dyes and other small molecules can interfere in immunoassays through various mechanisms. The following diagram illustrates some of these potential interactions in a typical sandwich ELISA format. Interference can lead to either falsely elevated or falsely low results depending on the nature of the interaction[9][10][11].

G Potential Mechanisms of Dye Interference in Sandwich ELISA cluster_assay Sandwich ELISA cluster_interference Interference by Dye Molecule CaptureAb Capture Antibody Analyte Analyte CaptureAb->Analyte Binding DetectionAb Detection Antibody Analyte->DetectionAb Binding Enzyme Enzyme DetectionAb->Enzyme Conjugated Substrate Substrate Enzyme->Substrate Conversion Signal Colorimetric Signal Substrate->Signal Dye Dye Molecule (e.g., Anthraquinone) Dye->CaptureAb Non-specific binding Dye->Analyte Binding to analyte (masking epitope) Dye->DetectionAb Non-specific binding Dye->Enzyme Inhibition of enzyme activity Interference_Outcome Potential Outcomes: - False Positive (bridging antibodies) - False Negative (blocking binding sites, enzyme inhibition, epitope masking)

Caption: Potential mechanisms of dye interference in a sandwich ELISA.

Experimental Workflow for Assessing Compound Interference

The following diagram outlines the key steps in the experimental protocol for evaluating the interference of a test compound in an ELISA.

G Workflow for Assessing Compound Interference in ELISA Start Start PrepReagents Prepare ELISA Reagents and Test Compound Dilutions Start->PrepReagents Spike Spike Analyte into Samples with and without Test Compound PrepReagents->Spike ELISA Perform Sandwich ELISA (Incubation, Washing, Detection) Spike->ELISA Read Read Absorbance (Microplate Reader) ELISA->Read Analyze Analyze Data: - Generate Standard Curve - Calculate Concentrations - Determine % Recovery Read->Analyze Interpret Interpret Results: - Recovery 80-120% -> No Interference - Recovery <80% or >120% -> Interference Analyze->Interpret End End Interpret->End

Caption: Experimental workflow for assessing compound interference.

References

Safety Operating Guide

Proper Disposal of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,5-Diamino-4,8-dihydroxyanthraquinone, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety Precautions

This compound is classified as a skin and eye irritant.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Waste containing this compound may be classified as hazardous waste. Specifically, wastes from the production of anthraquinone dyes are listed under the EPA hazardous waste code K181.[4][5][6] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on local, state, and federal regulations.

Segregation:

  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

Disposal Procedures

There are three primary recommended disposal routes for this compound waste. The selection of the appropriate method depends on the quantity of waste, available facilities, and regulatory requirements.

Licensed Chemical Waste Disposal

The most straightforward and recommended method is to transfer the segregated and properly labeled waste to a licensed chemical waste disposal company. Your institution's EHS department will have established procedures for this.

Incineration

Controlled incineration is an effective method for the complete destruction of this compound. This should only be performed in a licensed hazardous waste incineration facility.

ParameterRecommended Value
Incineration Temperature 870°C to 1200°C (1600°F to 2200°F) for non-halogenated organic compounds.[3]
Residence Time A minimum of 0.75 seconds.[3]

Note: As this compound does not contain halogens, the higher temperatures required for halogenated waste are not necessary.

On-site Treatment (for aqueous solutions)

For dilute aqueous solutions, on-site treatment may be an option, but this must be done in strict accordance with institutional and regulatory guidelines.

Aqueous solutions containing this compound can be treated by passing them through a column of activated carbon. The activated carbon will adsorb the dye, and the spent carbon can then be disposed of as hazardous waste. Studies on other anthraquinone dyes have shown this to be an effective removal method.[7][8]

AdsorbentAdsorption Capacity for similar dyes (mg/g)
Activated Carbon2.0–1169.25 (for Methylene Blue)[9]
Modified Activated CarbonUp to 199.22 (for Methylene Blue)[10]

Experimental Protocol for Adsorption:

  • Prepare the System: Set up a chromatography column packed with granular activated carbon.

  • Characterize the Waste: Determine the concentration of this compound in the aqueous waste stream.

  • Percolate the Solution: Slowly pass the aqueous waste through the activated carbon column.

  • Monitor the Effluent: Collect the treated water (effluent) and analyze it to ensure the concentration of the dye is below the permissible discharge limit set by your local water authority.

  • Dispose of Spent Carbon: Once the activated carbon is saturated (breakthrough is observed), the column should be disconnected. The spent activated carbon must be dried and disposed of as hazardous solid waste.

If the waste stream containing this compound is acidic, neutralization is required before any further treatment or disposal.

Experimental Protocol for Neutralization:

  • Safety First: Perform the neutralization in a fume hood, wearing appropriate PPE.

  • Prepare Neutralizing Agent: Prepare a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide.

  • Slow Addition: Slowly and with constant stirring, add the basic solution to the acidic waste. Monitor the pH of the solution continuously using a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is within the neutral range of 6.5-8.5, or as specified by your local regulations.[11]

  • Cooling: Be aware that neutralization reactions can be exothermic. If the solution becomes warm, cool it in an ice bath.

  • Disposal of Neutralized Solution: The neutralized solution may be eligible for further treatment (like adsorption) or disposal down the drain, but only if it meets all local wastewater discharge regulations and does not contain other hazardous components. Always consult your EHS department before any drain disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste characterize Characterize Waste (Solid, Liquid, Contaminated Materials) start->characterize segregate Segregate and Label Waste characterize->segregate consult_ehs Consult Institutional EHS Department segregate->consult_ehs offsite_disposal Prepare for Off-site Disposal (Licensed Waste Hauler) consult_ehs->offsite_disposal Off-site Disposal Recommended onsite_treatment On-site Treatment Feasible? consult_ehs->onsite_treatment On-site Treatment an Option? incineration High-Temperature Incineration offsite_disposal->incineration landfill Hazardous Waste Landfill offsite_disposal->landfill end End of Disposal Process incineration->end landfill->end onsite_treatment->offsite_disposal No adsorption Adsorption on Activated Carbon onsite_treatment->adsorption Yes, and neutral/basic neutralization Neutralization (if acidic) onsite_treatment->neutralization Yes, and acidic treated_effluent Treated Effluent to Drain (Requires EHS Approval) adsorption->treated_effluent spent_adsorbent Dispose of Spent Adsorbent as Hazardous Waste adsorption->spent_adsorbent neutralization->adsorption treated_effluent->end spent_adsorbent->offsite_disposal

Caption: Disposal decision workflow for this compound waste.

Disclaimer: This document provides general guidance. It is the responsibility of the user to ensure that all waste disposal activities are carried out in full compliance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific instructions.

References

Personal protective equipment for handling 1,5-Diamino-4,8-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory professionals handling 1,5-Diamino-4,8-dihydroxyanthraquinone. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

Protection TypeEquipment SpecificationPurpose and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]To protect eyes from dust particles and potential splashes. A face shield may be recommended for larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, powder-free) and a lab coat.[3][4]To prevent skin contact with the chemical.[1] Gloves should be inspected before use and changed immediately if contaminated or damaged.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.[3]Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[1][3] Surgical masks are not a suitable substitute.[3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

2.1. Engineering Controls

  • Ventilation: All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the work area.[1]

2.2. Handling Procedures

  • Preparation:

    • Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.[3]

    • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the powder within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool for handling the powder.

    • Avoid creating dust by handling containers gently and avoiding rapid movements.[1]

  • Solution Preparation:

    • When dissolving the powder, add it slowly to the solvent to prevent splashing and aerosolization.

  • General Hygiene:

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[5]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Waste Collection:

    • Collect spilled material using appropriate tools to avoid dust generation and place it in a suitable, labeled container for disposal.[6][7]

  • Contaminated Materials:

    • Dispose of contaminated PPE, such as gloves, as chemical waste.

    • Contaminated clothing should be removed immediately and laundered before reuse.[3]

  • Disposal Route:

    • Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.

    • Do not dispose of the chemical down the drain or in regular trash.[8]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention immediately.[7]

Below is a diagram illustrating the safe handling workflow for this compound.

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.